molecular formula C8H5IO2 B597985 4-Iodobenzofuran-3(2H)-one CAS No. 1199783-16-8

4-Iodobenzofuran-3(2H)-one

Cat. No.: B597985
CAS No.: 1199783-16-8
M. Wt: 260.03
InChI Key: ZPUOARWKTQCIHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodobenzofuran-3(2H)-one is a valuable heterocyclic building block in scientific research, primarily serving as a versatile synthetic intermediate for constructing complex biologically active molecules . Its core research value lies in the iodine atom at the 4-position, which makes the structure amenable to various cross-coupling reactions, allowing for rapid functionalization and diversification in medicinal chemistry campaigns . This compound is extensively utilized as a key precursor in the synthesis of benzofuran-based derivatives that are explored for a range of therapeutic activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties . The benzofuran scaffold is a privileged structure in drug discovery, and researchers leverage this derivative to develop novel potential drug candidates, with studies highlighting the antitumor properties of related benzofuran compounds . Beyond pharmaceutical applications, this compound is also employed in materials science, where its aromatic and electron-rich nature contributes to the construction of conjugated organic systems for use in optoelectronic devices . For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-iodo-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IO2/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUOARWKTQCIHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697756
Record name 4-Iodo-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199783-16-8
Record name 4-Iodo-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-Iodobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of 4-Iodobenzofuran-3(2H)-one, a halogenated derivative of the benzofuranone scaffold. Benzofuranones are prevalent motifs in numerous biologically active compounds and natural products, making their derivatives, such as the title compound, valuable intermediates in medicinal chemistry and drug discovery. This guide outlines a proposed synthetic pathway and predicted analytical data based on established chemical principles and spectral data of analogous compounds.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves a two-step process starting from 2-iodophenol. The proposed pathway is outlined below.

Proposed Synthetic Pathway

The synthesis commences with the O-alkylation of 2-iodophenol with ethyl bromoacetate to yield ethyl (2-iodophenoxy)acetate. This intermediate then undergoes an intramolecular Friedel-Crafts acylation, often promoted by a strong acid such as polyphosphoric acid (PPA), to facilitate cyclization and afford the target compound, this compound.

Synthesis_Pathway start 2-Iodophenol intermediate Ethyl (2-iodophenoxy)acetate start->intermediate product This compound intermediate->product reagents1 Ethyl bromoacetate, K2CO3, Acetone reagents2 Polyphosphoric Acid (PPA), Heat

Caption: Proposed synthesis of this compound.
Experimental Protocols

Step 1: Synthesis of Ethyl (2-iodophenoxy)acetate

  • To a solution of 2-iodophenol (1.0 eq.) in acetone, add anhydrous potassium carbonate (2.0 eq.).

  • To this suspension, add ethyl bromoacetate (1.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure ethyl (2-iodophenoxy)acetate.

Step 2: Synthesis of this compound

  • Add the purified ethyl (2-iodophenoxy)acetate (1.0 eq.) to polyphosphoric acid (PPA) (10-20 eq. by weight).

  • Heat the mixture to 80-100 °C with vigorous stirring for 2-4 hours. Monitor the cyclization by TLC.

  • Upon completion, carefully pour the hot reaction mixture onto crushed ice with stirring.

  • The resulting precipitate is the crude this compound.

  • Collect the solid by filtration, wash thoroughly with water until the washings are neutral, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Experimental_Workflow cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Cyclization s1_start Mix 2-Iodophenol, K2CO3 in Acetone s1_add Add Ethyl Bromoacetate s1_start->s1_add s1_reflux Reflux for 12-16h s1_add->s1_reflux s1_workup Filter and Concentrate s1_reflux->s1_workup s1_purify Column Chromatography s1_workup->s1_purify s1_product Ethyl (2-iodophenoxy)acetate s1_purify->s1_product s2_start Add Intermediate to PPA s1_product->s2_start s2_heat Heat at 80-100°C for 2-4h s2_start->s2_heat s2_quench Pour onto Ice s2_heat->s2_quench s2_filter Filter and Wash s2_quench->s2_filter s2_purify Recrystallize s2_filter->s2_purify s2_product This compound s2_purify->s2_product

Caption: Detailed experimental workflow for the synthesis.

Characterization of this compound

The structural elucidation of the synthesized this compound would be confirmed through various spectroscopic techniques. The following tables summarize the predicted and expected analytical data.

Physical Properties
PropertyPredicted Value
Molecular Formula C₈H₅IO₂
Molecular Weight 260.03 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not reported, expected to be higher than the parent compound (Benzofuran-3(2H)-one, m.p. 97 °C) due to increased molecular weight and intermolecular forces.
Spectroscopic Data

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic and methylene protons. The introduction of the iodine atom at the 4-position will influence the chemical shifts of the adjacent aromatic protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)
~7.70
~7.50
~7.10
~4.70

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule. The carbon atom attached to the iodine will show a characteristic low-field chemical shift.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)
~195
~160
~138
~129
~125
~120
~90
~35

2.2.3. Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.

Predicted Mass Spectrometry Data (EI-MS)
m/z
260
232
133
105
127

2.2.4. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the carbonyl group and the aromatic ring.

Predicted Infrared (IR) Data (KBr, cm⁻¹)
**Wavenumber (cm⁻¹) **
~1710
~1600, 1470
~1280
~750
~680

Signaling Pathways and Biological Relevance

Benzofuran-3(2H)-one derivatives have been investigated for a range of biological activities, including as inhibitors of various enzymes and as receptor ligands. The introduction of a halogen atom, such as iodine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Halogen bonding, a non-covalent interaction involving a halogen atom as a Lewis acidic center, is increasingly recognized as a key interaction in drug-receptor binding.

Biological_Relevance This compound This compound Drug Development Drug Development This compound->Drug Development Intermediate Halogen Bonding Halogen Bonding This compound->Halogen Bonding Potential for Altered Metabolism Altered Metabolism This compound->Altered Metabolism Can lead to Biological Targets Biological Targets Drug Development->Biological Targets Modulation of Improved Binding Affinity Improved Binding Affinity Halogen Bonding->Improved Binding Affinity Leads to

Caption: Potential role in drug development.

The iodine atom in this compound can potentially engage in halogen bonding with electron-rich residues (e.g., carbonyls, aromatic rings) in the active site of a biological target, thereby enhancing binding affinity and selectivity. Furthermore, the position and nature of the halogen can influence the metabolic stability of the compound.

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The proposed synthetic route is based on well-established organic transformations, and the predicted analytical data offer a reliable reference for researchers engaged in the synthesis and evaluation of this and related compounds. Further experimental validation is necessary to confirm these findings.

Spectroscopic Profile of 4-Iodobenzofuran-3(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Iodobenzofuran-3(2H)-one, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide combines data from the parent compound, benzofuran-3(2H)-one, with established principles of spectroscopic substituent effects to present a predicted spectroscopic profile. This document also includes detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of organic molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted and known spectroscopic data for this compound and its parent compound, benzofuran-3(2H)-one. The predictions are based on the known influence of an iodine substituent on the electronic environment of an aromatic ring.

1H NMR (Proton NMR) Data

The introduction of an iodine atom at the C4 position is expected to deshield the adjacent aromatic protons (H5 and H7) due to its electronegativity and anisotropic effects.

Compound Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compoundH2~ 4.7 - 4.8sN/A
H5~ 7.8 - 7.9d~ 8-9
H6~ 7.1 - 7.2t~ 8-9
H7~ 7.6 - 7.7d~ 8-9
Benzofuran-3(2H)-oneH24.66sN/A
H4-H77.10 - 7.65mN/A
13C NMR (Carbon NMR) Data

The most significant effect of the iodine substituent in the 13C NMR spectrum is the strong shielding of the carbon to which it is directly attached (C4), a phenomenon known as the "heavy atom effect".[1] The other aromatic carbon signals will also be shifted, though to a lesser extent.

Compound Carbon Predicted Chemical Shift (δ, ppm)
This compoundC2~ 70 - 75
C3~ 195 - 200
C3a~ 125 - 130
C4~ 90 - 95
C5~ 140 - 145
C6~ 125 - 130
C7~ 115 - 120
C7a~ 170 - 175
Benzofuran-3(2H)-oneC272.1
C3198.5
C3a121.8
C4124.7
C5137.4
C6122.1
C7113.2
C7a173.8
IR (Infrared) Spectroscopy Data

The IR spectrum is dominated by a strong carbonyl (C=O) stretch. The presence of the C-I bond will introduce a stretching vibration at a lower frequency.

Compound Functional Group Predicted Wavenumber (cm-1) Intensity
This compoundC=O stretch1715 - 1730Strong
Aromatic C=C stretch1580 - 1600Medium
Aromatic C-H stretch3050 - 3100Weak
Aliphatic C-H stretch2850 - 2960Weak
C-O-C stretch1200 - 1300Strong
C-I stretch500 - 600Medium
Benzofuran-3(2H)-one[2]C=O stretch1710-1720Strong
Aromatic C=C stretch1450-1650Medium
C-O-C stretch1050-1060Strong
MS (Mass Spectrometry) Data

The mass spectrum of this compound is expected to show a prominent molecular ion peak. A characteristic fragmentation pattern would involve the loss of an iodine atom, which is a common fragmentation pathway for iodo-substituted compounds.[3][4][5]

Compound m/z (predicted) Proposed Fragment
This compound260[M]+• (Molecular Ion)
133[M - I]+
105[M - I - CO]+
77[C6H5]+
Benzofuran-3(2H)-one[6]134[M]+• (Molecular Ion)
106[M - CO]+•
78[C6H6]+•

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for an organic compound like this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and 13C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the NMR tube in the spectrometer's probe.

  • Data Acquisition:

    • Acquire a 1H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a 13C NMR spectrum. Due to the lower natural abundance and sensitivity of the 13C nucleus, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to single lines for each carbon.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal or a blank KBr pellet. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (CO2, H2O) and the sample holder.

  • Sample Spectrum: Record the IR spectrum of the sample. Typically, spectra are collected over the range of 4000-400 cm-1.

  • Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups and bond vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

  • Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (molecular ion, M+•).

  • Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, charged ions and neutral radicals.

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

  • Data Interpretation: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final Report & Characterization Structure_Confirmation->Final_Report

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Iodobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Iodobenzofuran-3(2H)-one. Due to the limited availability of direct experimental data for this specific compound, this guide combines information from the parent compound, benzofuran-3(2H)-one, with established principles of organic chemistry to predict its characteristics. This document is intended to serve as a valuable resource for researchers in drug discovery and chemical synthesis.

Physical and Chemical Properties

The introduction of an iodine atom at the 4-position of the benzofuran-3(2H)-one core is expected to significantly influence its physical and chemical properties. The large atomic radius and the electronic effects of iodine will alter its molecular weight, melting and boiling points, solubility, and reactivity.

Predicted Physical Properties

The following table summarizes the predicted and known physical properties of this compound and its parent compound for comparison.

PropertyBenzofuran-3(2H)-oneThis compound (Predicted)
Molecular Formula C₈H₆O₂C₈H₅IO₂
Molecular Weight 134.13 g/mol 260.03 g/mol
Appearance Crystalline solidPredicted to be a solid
Melting Point 101-103 °CExpected to be higher than the parent compound
Boiling Point ~249.6 °CExpected to be significantly higher than the parent compound
Solubility Slightly miscible in water; soluble in organic solvents like methanol, ethanol, acetone, and chloroform.[1]Predicted to have lower solubility in polar solvents and good solubility in non-polar organic solvents.
Chemical Properties

The chemical reactivity of this compound is dictated by the interplay of the benzofuranone core and the iodo-substituent.

  • Reactivity of the Benzofuranone Core: The benzofuran-3(2H)-one scaffold can undergo various reactions, including condensation at the C2-methylene position and reactions involving the ketone functionality.

  • Reactivity of the Aryl Iodide: The carbon-iodine bond is relatively weak, making aryl iodides highly reactive in a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This makes this compound a versatile intermediate for the synthesis of more complex derivatives. The iodine substituent is an ortho, para-director in electrophilic aromatic substitution, though the ring is deactivated overall.[2]

  • Stability: The benzofuranone ring system is generally stable. However, like many organic molecules, it may be sensitive to strong acids, bases, and oxidizing or reducing agents. The presence of the iodo-substituent may also render the molecule more susceptible to light-induced degradation.

Experimental Protocols

Proposed Synthesis of this compound

A potential two-step synthesis is outlined below. The first step involves the synthesis of the benzofuran-3(2H)-one core, and the second step is the regioselective iodination.

Synthesis_of_4_Iodobenzofuran_3_2H_one 2-Hydroxy- phenoxyacetic acid 2-Hydroxy- phenoxyacetic acid Benzofuran-3(2H)-one Benzofuran-3(2H)-one 2-Hydroxy- phenoxyacetic acid->Benzofuran-3(2H)-one Intramolecular Friedel-Crafts Acylation This compound This compound Benzofuran-3(2H)-one->this compound Electrophilic Aromatic Iodination

Proposed synthetic pathway for this compound.

Step 1: Synthesis of Benzofuran-3(2H)-one

One common method for the synthesis of the benzofuran-3(2H)-one core is the intramolecular Friedel-Crafts acylation of 2-hydroxyphenoxyacetic acid.

  • Reactants: 2-Hydroxyphenoxyacetic acid, a strong acid catalyst (e.g., polyphosphoric acid or Eaton's reagent), and an appropriate solvent.

  • Procedure:

    • 2-Hydroxyphenoxyacetic acid is mixed with the acid catalyst.

    • The mixture is heated to promote cyclization.

    • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

    • The reaction mixture is then quenched with ice-water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed, dried, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography or recrystallization to yield pure benzofuran-3(2H)-one.

Step 2: Iodination of Benzofuran-3(2H)-one

The iodination of the aromatic ring of benzofuran-3(2H)-one can be achieved using an electrophilic iodinating agent. The directing effect of the ether oxygen and the deactivating effect of the carbonyl group are expected to favor substitution at the 4- and 6-positions. Regioselectivity may be controlled by the choice of iodinating agent and reaction conditions.

  • Reactants: Benzofuran-3(2H)-one, an iodinating agent (e.g., N-iodosuccinimide (NIS), iodine with an oxidizing agent, or iodine monochloride), a suitable solvent (e.g., acetic acid, dichloromethane, or acetonitrile), and potentially a catalyst (e.g., a Lewis acid).

  • Procedure:

    • Benzofuran-3(2H)-one is dissolved in the chosen solvent.

    • The iodinating agent is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

    • The reaction is stirred until completion, as monitored by TLC.

    • The reaction is quenched, and the product is extracted.

    • The crude product is purified by chromatography to separate the desired 4-iodo isomer from other regioisomers and unreacted starting material.

Spectroscopic Data (Predicted)

The following table summarizes the predicted spectroscopic data for this compound based on the known data for the parent compound and the expected influence of the iodo-substituent.

Spectroscopy Predicted Data for this compound
¹H NMR - Aromatic protons will show characteristic shifts and coupling patterns, with the iodine atom causing downfield shifts on adjacent protons.- The methylene protons at the 2-position will likely appear as a singlet.
¹³C NMR - The carbonyl carbon will appear significantly downfield.- The carbon bearing the iodine atom will show a characteristic upfield shift due to the heavy atom effect.- Other aromatic carbons will have distinct chemical shifts.
IR Spectroscopy - A strong absorption band corresponding to the C=O stretch of the ketone.- Aromatic C-H and C=C stretching vibrations.- C-O stretching vibrations for the ether linkage.
Mass Spectrometry - A molecular ion peak corresponding to the exact mass of C₈H₅IO₂.- Characteristic isotopic pattern for iodine.- Fragmentation patterns involving the loss of CO, I, and other fragments.

Potential Biological Activity and Signaling Pathways

Benzofuran derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] Halogenation of the benzofuran core can further modulate this activity.[3]

Several studies have implicated benzofuran derivatives in the modulation of key cellular signaling pathways:

  • NF-κB and MAPK Signaling Pathways: Some benzofuran hybrids have been shown to exhibit anti-inflammatory effects by inhibiting the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines.[6][7]

  • mTOR Signaling Pathway: Certain benzofuran derivatives have been identified as inhibitors of the mTOR signaling pathway, which is a crucial regulator of cell growth and proliferation and a major target in oncology.[8]

The introduction of an iodine atom in this compound could enhance its interaction with biological targets and potentially lead to novel therapeutic agents.

Signaling_Pathways cluster_0 Potential Cellular Effects Anti-inflammatory Effects Anti-inflammatory Effects Anticancer Activity Anticancer Activity This compound This compound NF-κB Pathway NF-κB Pathway This compound->NF-κB Pathway Inhibition MAPK Pathway MAPK Pathway This compound->MAPK Pathway Inhibition mTOR Pathway mTOR Pathway This compound->mTOR Pathway Inhibition NF-κB Pathway->Anti-inflammatory Effects MAPK Pathway->Anti-inflammatory Effects mTOR Pathway->Anticancer Activity

Potential signaling pathways modulated by benzofuran derivatives.

Conclusion

This compound represents a promising scaffold for the development of novel chemical entities with potential applications in medicinal chemistry and materials science. Its predicted physical and chemical properties, combined with the versatile reactivity of the aryl iodide moiety, make it an attractive target for synthesis and further investigation. The insights provided in this guide, although partially based on extrapolation, offer a solid foundation for future research and development efforts centered on this and related compounds. Experimental validation of the predicted properties and biological activities is a necessary next step to fully elucidate the potential of this compound.

References

An In-depth Technical Guide to the Stability and Degradation of 4-Iodobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available stability and degradation data for 4-Iodobenzofuran-3(2H)-one is limited. This guide is therefore based on established chemical principles, data from analogous compounds, and standardized methodologies for drug stability testing. The quantitative data, specific degradation products, and signaling pathways presented herein are illustrative and intended to serve as a framework for research and development.

Introduction

The benzofuran-3(2H)-one scaffold is a core structural motif in numerous natural products and pharmacologically active compounds. Its derivatives are known to exhibit a wide range of biological activities, making them attractive candidates for drug discovery and development. This compound is a halogenated derivative with potential applications in medicinal chemistry, leveraging the iodo-substituent for further synthetic modifications or for its influence on pharmacokinetic and pharmacodynamic properties.

Understanding the chemical stability and degradation pathways of a potential drug candidate is a critical aspect of the drug development process. Forced degradation, or stress testing, is a vital component of this evaluation, providing insights into the intrinsic stability of a molecule.[1][2] These studies help to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods, which are all regulatory requirements for new drug submissions.[1]

This technical guide provides a comprehensive overview of the potential stability and degradation profile of this compound. It outlines hypothetical degradation pathways under various stress conditions, presents illustrative data in a structured format, details experimental protocols for stability testing, and proposes a potential signaling pathway for its biological activity.

Hypothetical Degradation Pathways

The chemical structure of this compound, featuring a lactone ring, an iodinated aromatic ring, and an α-keto methylene group, suggests several potential degradation pathways under stress conditions.

2.1 Hydrolytic Degradation

Hydrolysis is a common degradation pathway for compounds containing ester or lactone functionalities.[3] The degradation of this compound is anticipated to proceed via the opening of the lactone ring under both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the lactone is protonated, increasing the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate, which then collapses to yield the ring-opened product, 2-hydroxy-2-(4-iodophenyl)acetic acid.[4][5]

  • Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, breaking the ester bond and forming the carboxylate salt of 2-hydroxy-2-(4-iodophenyl)acetic acid after an acidification step.[6]

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A1 This compound A2 Protonated Carbonyl A1->A2 + H+ A3 Tetrahedral Intermediate A2->A3 + H2O A4 2-(2-hydroxy-5-iodophenyl)acetic acid A3->A4 - H+ B1 This compound B2 Tetrahedral Intermediate B1->B2 + OH- B3 Carboxylate Salt B2->B3 B4 2-(2-hydroxy-5-iodophenyl)acetic acid B3->B4 + H+ (workup)

Caption: Hypothetical hydrolytic degradation pathways of this compound.

2.2 Oxidative Degradation

Oxidative conditions, typically employing hydrogen peroxide, can lead to the degradation of the benzofuranone ring system.[7][8][9] Potential oxidation products could arise from the hydroxylation of the aromatic ring or the oxidation of the furanone moiety, leading to more complex ring-opened structures. The presence of the electron-donating oxygen atom in the furanone ring may activate the aromatic ring towards electrophilic attack.

G cluster_oxidation Oxidative Degradation O1 This compound O2 Epoxide Intermediate O1->O2 [O] (e.g., H2O2) O4 Hydroxylated Aromatic Ring O1->O4 [O] O3 Ring-Opened Products (e.g., substituted phenols/acids) O2->O3

Caption: Potential oxidative degradation pathways.

2.3 Photolytic Degradation

Aromatic iodo-compounds are known to be susceptible to photolytic degradation, primarily through the cleavage of the carbon-iodine (C-I) bond.[10] Upon exposure to UV light, the C-I bond can undergo homolytic cleavage to form a phenyl radical and an iodine radical. The phenyl radical can then abstract a hydrogen atom from the solvent or other molecules to form benzofuran-3(2H)-one.

G cluster_photolysis Photolytic Degradation P1 This compound P2 Aryl Radical + Iodine Radical P1->P2 hν (UV light) P3 Benzofuran-3(2H)-one P2->P3 + H• (from solvent)

Caption: Proposed photolytic degradation pathway.

2.4 Thermal Degradation

Thermal degradation of halogenated organic compounds can proceed through various mechanisms, including homolytic bond cleavage and elimination reactions.[11][12] For this compound, thermal stress could potentially lead to dehalogenation or decomposition of the lactone ring. The specific products would depend on the temperature and the presence of other reactive species.

Data Presentation (Illustrative)

The following tables present hypothetical quantitative data from forced degradation studies on this compound to illustrate how such data would be summarized.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionParameters% DegradationNumber of DegradantsMajor Degradant(s) (Hypothetical)
Acid Hydrolysis 0.1 M HCl, 60 °C, 24 h15.2%12-(2-hydroxy-5-iodophenyl)acetic acid
Base Hydrolysis 0.1 M NaOH, RT, 4 h45.8%12-(2-hydroxy-5-iodophenyl)acetic acid
Oxidative 3% H₂O₂, RT, 24 h8.5%3Multiple ring-opened products
Photolytic UV light (254 nm), 48 h22.1%2Benzofuran-3(2H)-one, unknown
Thermal 80 °C, 72 h5.3%1Minor unknown degradant

Table 2: Purity and Assay of this compound Under Stress Conditions (HPLC Analysis)

Stress ConditionAssay of Parent Compound (%)Purity of Parent Peak (%)
Control (Initial) 100.099.8
Acid Hydrolysis 84.899.5
Base Hydrolysis 54.299.2
Oxidative 91.598.9
Photolytic 77.999.1
Thermal 94.799.6

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound, based on ICH guidelines.[2][3]

G cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution of This compound stress Apply Stress Conditions start->stress acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stress->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) stress->base oxidative Oxidation (e.g., 3% H2O2, RT) stress->oxidative photo Photolysis (UV/Vis light) stress->photo thermal Thermal Stress (e.g., 80°C) stress->thermal neutralize Neutralize Samples (if applicable) acid->neutralize base->neutralize dilute Dilute to Target Concentration oxidative->dilute photo->dilute thermal->dilute neutralize->dilute analyze Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) dilute->analyze identify Identify and Characterize Degradation Products analyze->identify report Report Findings identify->report

Caption: General workflow for a forced degradation study.

4.1 Protocol for Acid and Base Hydrolysis

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Transfer an aliquot of the stock solution to a volumetric flask and add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw samples at predetermined time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Transfer an aliquot of the stock solution to a volumetric flask and add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Keep the solution at room temperature.

    • Withdraw samples at various time intervals (e.g., 1, 2, 4, 8 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

4.2 Protocol for Oxidative Degradation

  • Preparation: Transfer an aliquot of the stock solution (1 mg/mL) to a volumetric flask.

  • Stress Application: Add a sufficient volume of hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

  • Incubation: Keep the solution at room temperature, protected from light.

  • Sampling: Withdraw samples at specified time points (e.g., 2, 8, 24 hours).

  • Analysis: Analyze the samples directly by HPLC.

4.3 Protocol for Photostability Testing

  • Sample Preparation: Prepare a solution of this compound at a concentration of 0.1 mg/mL in a suitable solvent.

  • Exposure: Expose the solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sampling: Withdraw samples after a specified duration of exposure (e.g., 24, 48 hours).

  • Analysis: Analyze the exposed and control samples by HPLC.

4.4 Protocol for Thermal Stress Testing

  • Sample Preparation: Place the solid sample of this compound in a controlled temperature chamber (e.g., an oven).

  • Exposure: Expose the sample to a temperature of 80°C.

  • Sampling: Withdraw samples at various time points (e.g., 24, 48, 72 hours).

  • Analysis: Dissolve the samples in a suitable solvent and analyze by HPLC.

4.5 Illustrative Analytical Method: HPLC-UV

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Hypothetical Signaling Pathway

Many small molecules containing heterocyclic scaffolds are investigated as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.[13][14] Dysregulation of these pathways is a hallmark of many diseases, including cancer. Here, we propose a hypothetical signaling pathway where this compound acts as a tyrosine kinase inhibitor (TKI).

In this model, this compound inhibits a receptor tyrosine kinase (RTK), such as VEGFR or EGFR. This inhibition prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the activation of downstream signaling cascades like the Ras/Raf/MEK/ERK and PI3K/Akt pathways.[15] The blockade of these pathways can lead to decreased cell proliferation, survival, and angiogenesis.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

This guide provides a foundational understanding of the potential stability and degradation characteristics of this compound. The outlined experimental protocols and hypothetical pathways offer a starting point for researchers and drug development professionals to design and execute comprehensive stability studies for this and related compounds. It is imperative that these theoretical considerations are substantiated by rigorous experimental investigation.

References

Tautomerism in 4-Iodobenzofuran-3(2H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the tautomeric properties of 4-Iodobenzofuran-3(2H)-one. Although experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document extrapolates from established principles of keto-enol tautomerism and data from analogous benzofuranone systems. It covers the predicted structural and energetic aspects of the keto-enol equilibrium, detailed experimental protocols for its investigation, and a computational framework for theoretical validation. This guide is intended to serve as a foundational resource for researchers interested in the physicochemical properties of substituted benzofuranones, which are relevant scaffolds in medicinal chemistry and materials science.

Introduction to Tautomerism in Benzofuranones

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with significant implications for a molecule's reactivity, stability, and biological activity.[1][2] In the case of this compound, the most relevant form of tautomerism is the keto-enol equilibrium between the ketone form (this compound) and its corresponding enol form (4-Iodobenzofuran-3-ol).

For most simple ketones and aldehydes, the keto form is overwhelmingly favored at equilibrium due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond.[1][3][4] However, the equilibrium can be influenced by several factors, including substitution, conjugation, intramolecular hydrogen bonding, and aromaticity.[2] In heterocyclic systems like benzofuranones, the interplay of these factors can be complex.

Based on extensive literature on substituted benzofuran-3(2H)-ones, the keto form is consistently reported as the predominant, and often exclusive, tautomer observed in both solution and the solid state. This suggests a strong thermodynamic preference for the keto tautomer in this class of compounds.

Predicted Tautomeric Equilibrium of this compound

The tautomeric equilibrium for this compound is depicted below. The keto form is predicted to be significantly more stable than the enol form.

synthesis start 2-Iodophenol intermediate Ethyl 2-(2-iodophenoxy)acetate start->intermediate Williamson Ether Synthesis reagent1 Ethyl bromoacetate, K2CO3, Acetone acid 2-(2-Iodophenoxy)acetic acid intermediate->acid Hydrolysis reagent2 1. NaOH (aq), Δ 2. H3O+ product This compound acid->product Intramolecular Friedel-Crafts Acylation reagent3 Polyphosphoric acid (PPA), Δ computational_workflow start Construct 3D models of keto and enol tautomers geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm minima, obtain thermochemistry) geom_opt->freq_calc nmr_sim NMR Shielding Calculation (GIAO method) geom_opt->nmr_sim ir_sim IR Frequency and Intensity Calculation geom_opt->ir_sim uv_sim TD-DFT for UV-Vis Spectra geom_opt->uv_sim energy_calc Single-Point Energy Calculation (Higher level of theory) freq_calc->energy_calc analysis Analyze ΔG, ΔH, ΔS Compare calculated vs. experimental spectra energy_calc->analysis nmr_sim->analysis ir_sim->analysis uv_sim->analysis

References

An In-Depth Technical Guide to the Electrochemical Properties of 4-Iodobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Benzofuranones are a class of heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with significant biological activities.[1] Their derivatives have garnered substantial interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects. The introduction of a halogen atom, such as iodine, into the benzofuranone scaffold can significantly alter its physicochemical and biological properties, including its electrochemical behavior and potential as a drug candidate.[2] Halogenated compounds are prevalent in a number of FDA-approved drugs, highlighting the importance of this chemical modification.[3][4]

4-Iodobenzofuran-3(2H)-one is a molecule of interest due to the combined presence of the electrochemically active benzofuranone core and the iodo-substituent, which is known to influence redox potentials. Understanding the electrochemical properties of this compound is crucial for elucidating its reaction mechanisms, potential metabolic pathways, and for the development of novel electroanalytical methods.

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic routes, typically involving the cyclization of a suitably substituted precursor. While a specific, detailed synthesis for the 4-iodo derivative is not extensively documented, general methods for the synthesis of benzofuran-3(2H)-ones can be adapted.[5] One plausible approach involves the intramolecular cyclization of a 2-halophenoxyacetic acid derivative.

A general synthetic pathway is outlined below:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Williamson Ether Synthesis cluster_intermediate1 Intermediate cluster_reaction2 Hydrolysis cluster_intermediate2 Intermediate cluster_reaction3 Intramolecular Friedel-Crafts Acylation cluster_product Final Product 2-Iodophenol 2-Iodophenol Reaction1 Base (e.g., K2CO3) Solvent (e.g., Acetone) 2-Iodophenol->Reaction1 Ethyl bromoacetate Ethyl bromoacetate Ethyl bromoacetate->Reaction1 Intermediate_Ester Ethyl 2-(2-iodophenoxy)acetate Reaction1->Intermediate_Ester Reaction2 Base (e.g., NaOH) Acid workup Intermediate_Ester->Reaction2 Intermediate_Acid 2-(2-Iodophenoxy)acetic acid Reaction2->Intermediate_Acid Reaction3 Dehydrating agent (e.g., PPA, Eaton's reagent) Intermediate_Acid->Reaction3 Product This compound Reaction3->Product

Figure 1: Proposed synthetic workflow for this compound.

Predicted Electrochemical Properties

Direct experimental electrochemical data for this compound is not currently available. However, its electrochemical behavior can be predicted by analyzing the properties of its core structure and the influence of its substituents.

The benzofuranone moiety contains a reducible carbonyl group and an oxidizable phenolic ether. The iodine substituent is an electron-withdrawing group via induction and can also be involved in redox processes.

Reduction

The carbonyl group in the 3-position is expected to be the primary site of reduction. The reduction potential will be influenced by the electron-withdrawing effect of the iodine atom, likely shifting the reduction to more positive potentials compared to the unsubstituted benzofuran-3(2H)-one. The reduction can proceed via a one-electron transfer to form a radical anion, which may then be protonated and further reduced, or via a two-electron, two-proton process to yield the corresponding alcohol.

Oxidation

The oxidation of this compound is more complex. The phenolic ether linkage can be a site of oxidation. The oxidation of phenols and their derivatives often leads to the formation of phenoxy radicals, which can undergo further reactions, including polymerization, leading to electrode fouling.[6][7][8] The presence of the electron-withdrawing iodine atom is expected to make the oxidation of the aromatic ring more difficult, shifting the oxidation potential to more positive values.

Furthermore, the carbon-iodine bond can undergo reductive cleavage at negative potentials. The electrochemical behavior of aryl iodides has been studied, and they typically undergo irreversible reduction.[9]

Table 1: Predicted Redox Potentials of this compound and Related Compounds

CompoundRedox ProcessPredicted Potential Range (vs. Ag/AgCl)Notes
This compound Carbonyl Reduction -1.0 to -1.5 V Potential is likely less negative than unsubstituted benzofuranone due to the electron-withdrawing iodine.
Aromatic Ring Oxidation > +1.5 V Oxidation potential is expected to be high due to the electron-withdrawing nature of the carbonyl and iodo groups.
C-I Bond Reduction < -1.8 V Highly negative potential, characteristic of aryl iodide reduction.
Benzofuran-3(2H)-one[10][11][12]Carbonyl ReductionMore negative than the iodo-derivativeReference for the core structure.
IodobenzeneC-I Bond Reduction~ -2.0 VReference for the iodo-substituent.
Substituted Phenols[6][13]Phenolic Oxidation+0.5 to +1.0 VOxidation is generally easier than for the benzofuranone due to the presence of the carbonyl group in the latter.

Disclaimer: The predicted potential ranges are estimations based on literature data for similar functional groups and are intended for guidance in designing experiments. Actual values will be dependent on experimental conditions.

Experimental Protocol: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful technique to investigate the electrochemical properties of this compound.[14][15][16] The following is a detailed protocol that can be adapted for this purpose.

Materials and Equipment
  • Potentiostat/Galvanostat

  • Three-electrode cell:

    • Working Electrode (WE): Glassy carbon electrode (GCE)

    • Reference Electrode (RE): Ag/AgCl (in a suitable salt bridge) or a pseudo-reference electrode like a silver wire, calibrated against a known standard (e.g., Ferrocene/Ferrocenium couple).

    • Counter Electrode (CE): Platinum wire or mesh.

  • Solvent: Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous grade.

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP).

  • Analyte: this compound (typically 1-5 mM solution).

  • Inert Gas: Nitrogen (N₂) or Argon (Ar) for deaeration.

Experimental Procedure
  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and then with the solvent to be used (acetonitrile or DMF).

    • Dry the electrode completely.

  • Solution Preparation:

    • Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent.

    • Prepare a stock solution of this compound in the electrolyte solution.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared electrodes.

    • Add the electrolyte solution containing the analyte to the cell.

    • Deaerate the solution by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution during the experiment.

    • Connect the electrodes to the potentiostat.

    • Record a background cyclic voltammogram of the supporting electrolyte solution alone to determine the potential window.

    • Set the parameters for the cyclic voltammetry experiment (e.g., initial potential, switching potentials, scan rate). A typical starting scan rate is 100 mV/s.

    • Run the cyclic voltammetry scan and record the data.

    • Perform scans at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the nature of the redox processes (diffusion-controlled vs. adsorption-controlled).

CV_Workflow cluster_prep Preparation cluster_setup Cell Setup cluster_measurement Measurement cluster_analysis Data Analysis Polish_WE Polish Working Electrode Assemble_Cell Assemble 3-Electrode Cell Polish_WE->Assemble_Cell Prepare_Solution Prepare Analyte Solution in Supporting Electrolyte Prepare_Solution->Assemble_Cell Deaerate Deaerate Solution with Inert Gas Assemble_Cell->Deaerate Connect Connect to Potentiostat Deaerate->Connect Run_Background Record Background CV Connect->Run_Background Set_Parameters Set CV Parameters (Potential Range, Scan Rate) Run_Background->Set_Parameters Run_CV Run Cyclic Voltammetry Set_Parameters->Run_CV Vary_Scan_Rate Vary Scan Rate Run_CV->Vary_Scan_Rate Analyze_Data Analyze Voltammograms (Peak Potentials, Peak Currents) Vary_Scan_Rate->Analyze_Data

Figure 2: Experimental workflow for cyclic voltammetry analysis.

Potential Applications in Drug Development

Benzofuran derivatives are recognized for their wide range of pharmacological activities and are considered privileged structures in drug discovery.[5][17][18] The presence of the iodine atom in this compound opens up possibilities for its use as a scaffold for further chemical modifications and as a potential therapeutic agent itself.

  • Anticancer Activity: Many benzofuranone derivatives have shown cytotoxic effects against various cancer cell lines.[1][2] The mechanism of action can involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

  • Enzyme Inhibition: The benzofuranone scaffold can be designed to fit into the active sites of various enzymes. For instance, benzofuran derivatives have been developed as inhibitors of Pim-1 kinase, a target in oncology.[19]

  • Signaling Pathway Modulation: Benzofuran derivatives have been shown to inhibit critical signaling pathways such as the mTOR and NF-κB/MAPK pathways, which are implicated in cancer and inflammatory diseases.[2][7][8]

Hypothetical Signaling Pathway Modulation

Given that various benzofuran derivatives act as inhibitors of the mTOR signaling pathway, it is plausible that this compound could exhibit similar activity. The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.

A hypothetical mechanism of action could involve the direct or indirect inhibition of mTORC1 (mTOR complex 1), a key component of the mTOR pathway. Inhibition of mTORC1 would lead to the dephosphorylation of its downstream targets, 4E-BP1 and S6K1, ultimately resulting in the inhibition of protein synthesis and cell cycle arrest.

mTOR_Pathway Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 4E_BP1 4E-BP1 mTORC1->4E_BP1 S6K1 S6K1 mTORC1->S6K1 4_Iodobenzofuranone This compound 4_Iodobenzofuranone->mTORC1 Protein_Synthesis Protein Synthesis 4E_BP1->Protein_Synthesis S6K1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Figure 3: Hypothetical inhibition of the mTOR signaling pathway.

Conclusion

While direct experimental data on the electrochemical properties of this compound are yet to be reported, this technical guide provides a robust framework for its investigation. Based on the analysis of related compounds, it is predicted to exhibit distinct reductive and oxidative features amenable to study by cyclic voltammetry. The outlined experimental protocol offers a clear path for the characterization of its electrochemical behavior. Furthermore, its structural similarity to known bioactive molecules suggests its potential as a valuable scaffold in drug discovery, possibly through the modulation of key cellular signaling pathways such as the mTOR pathway. Further experimental validation is necessary to confirm these predictions and to fully elucidate the electrochemical and biological profile of this promising molecule.

References

Methodological & Application

Application Notes and Protocols for 4-Iodobenzofuran-3(2H)-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 4-Iodobenzofuran-3(2H)-one as a versatile scaffold in drug discovery. While direct biological data for this specific compound is limited in publicly available literature, its structural motif is present in numerous biologically active molecules. This document outlines potential applications, experimental protocols, and workflows based on the activities of closely related benzofuran-3(2H)-one derivatives.

Introduction to Benzofuran-3(2H)-one Scaffolds

The benzofuran-3(2H)-one core is a privileged heterocyclic structure found in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities.[1][2] These activities include antitumor, antimicrobial, antioxidant, and antiviral properties.[1] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological targets. The presence of an iodine atom at the 4-position of the benzofuran-3(2H)-one core in this compound offers a unique handle for further chemical modifications, such as cross-coupling reactions, making it an attractive starting material for the synthesis of diverse compound libraries.

Potential Therapeutic Applications

Based on the biological evaluation of structurally similar compounds, this compound can be considered a valuable building block for the development of inhibitors for several key drug targets.

2.1. Tyrosinase Inhibition for Hyperpigmentation Disorders

Derivatives of isobenzofuran-1(3H)-one have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[3][4][5] Overactivity of tyrosinase is associated with hyperpigmentation disorders.[3] The benzofuran-3(2H)-one scaffold can be explored for the development of novel tyrosinase inhibitors.

2.2. TREK-1 Channel Inhibition for Neurological Disorders and Glaucoma

TWIK-related potassium channel-1 (TREK-1) is a mechanosensitive potassium channel involved in regulating neuronal excitability and cellular responses to mechanical stress.[6][7][8] Inhibition of TREK-1 has shown potential in neuroprotection and in the regulation of intraocular pressure.[9][10] Derivatives of isobenzofuran-1(3H)-one have been discovered as selective TREK-1 inhibitors, suggesting that the this compound scaffold could be a promising starting point for developing modulators of this channel.

2.3. Kinase Inhibition in Oncology

The benzofuran scaffold is a common feature in a multitude of kinase inhibitors.[1] For instance, derivatives of dibenzo[b,d]furan have been identified as potent inhibitors of Pim-1/2 and CLK1 kinases, which are implicated in cancer.[11] Given the prevalence of this core in kinase inhibitors, this compound serves as a valuable starting point for the synthesis of novel kinase inhibitors.

Quantitative Data from Related Compounds

The following tables summarize the inhibitory activities of various benzofuran-3(2H)-one and isobenzofuran-1(3H)-one derivatives against different biological targets. This data provides a rationale for exploring the potential of this compound-based compounds.

Table 1: Tyrosinase Inhibitory Activity of Isobenzofuran-1(3H)-one Derivatives

Compound Target IC50 (µM) Inhibition Type Reference
Phthalaldehydic acid Mushroom Tyrosinase 15.2 Mixed [5]
4-Hydroxycinnamic acid Mushroom Tyrosinase 244 Competitive [5]

| 4-Methoxycinnamic acid | Mushroom Tyrosinase | 458 | Noncompetitive |[5] |

Table 2: Antiproliferative Activity of Benzofuran Derivatives

Compound Cell Line GI50 (µM) Reference
Compound 32 A2780 (Ovarian Cancer) 12 [1]
Compound 33 A2780 (Ovarian Cancer) 11 [1]

| Compound 35 | ACHN, HCT15, MM231, NUGC-3, NCI-H23, PC-3 | 2.20 - 5.86 |[1] |

Table 3: Kinase Inhibitory Activity of Dibenzo[b,d]furan Derivatives

Compound Kinase Target IC50 (µM) Reference
Compound 17 Pim-1 0.23 [11]
Compound 17 CLK1 0.26 [11]

| Compound 44 | Pim-2 | 0.035 |[11] |

Table 4: PARP-1 Inhibitory Activity of Benzofuran[3,2-d]pyrimidine-4(3H)-one Derivatives

Compound Enzyme Target IC50 (µM) Reference

| 19c | PARP-1 | 0.026 |[12] |

Experimental Protocols

The following are detailed protocols that can be adapted for the synthesis, purification, and biological evaluation of derivatives of this compound.

4.1. General Protocol for the Synthesis of 4-Halobenzofuran-3(2H)-ones

This protocol is a general method for the intramolecular cyclization to form benzofuran-3(2H)-ones and can be adapted for the synthesis of this compound from a suitably substituted precursor.[13][14][15]

  • Reaction Setup: To a solution of the starting ortho-alkynylphenol or a related precursor in a suitable solvent (e.g., Dichloromethane or Acetonitrile), add the appropriate reagents for cyclization. For an iodinated product, an electrophilic iodine source may be required if the iodine is not already present on the starting material.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated under reflux, depending on the specific substrate and reagents. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with an appropriate aqueous solution (e.g., saturated sodium thiosulfate for reactions involving iodine). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: The structure of the purified this compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

4.2. Protocol for In Vitro Tyrosinase Inhibition Assay

This protocol is adapted for screening compounds like this compound derivatives for their ability to inhibit mushroom tyrosinase.[16]

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 6.8).

    • Mushroom Tyrosinase solution (e.g., 30 U/mL in phosphate buffer).

    • L-DOPA solution (10 mM in phosphate buffer, prepared fresh).

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Kojic acid (positive control) stock solution (e.g., 2 mM in DMSO or buffer).

  • Assay Procedure (96-well plate):

    • Add 20 µL of the test compound dilution (in buffer, final DMSO concentration ≤ 1-2%), 100 µL of phosphate buffer, and 40 µL of tyrosinase solution to the test wells.

    • Prepare corresponding blank wells with buffer instead of the enzyme solution.

    • Prepare control wells with vehicle (DMSO in buffer) instead of the test compound.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.

    • Initiate the reaction by adding 40 µL of 10 mM L-DOPA solution to all wells.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 475 nm at regular intervals using a microplate reader.

    • Calculate the rate of reaction (dopachrome formation).

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

4.3. Protocol for Cell Viability (MTT) Assay

This protocol can be used to assess the cytotoxic effects of this compound derivatives on various cancer cell lines.[17][18][19][20]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

4.4. General Protocol for In Vitro Kinase Inhibition Assay

This is a general protocol that can be adapted to assess the inhibitory activity of this compound derivatives against specific kinases.[21][22][23]

  • Reagent Preparation:

    • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA).

    • Kinase and substrate diluted in kinase buffer.

    • Serial dilutions of the test inhibitor in DMSO.

    • ATP solution.

  • Assay Procedure:

    • Add the kinase, substrate, and inhibitor to a 96- or 384-well plate.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Use a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based) to measure kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

5.1. Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a representative signaling pathway and experimental workflows relevant to the evaluation of this compound derivatives.

TREK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TREK1 TREK-1 Channel K_efflux K+ Efflux TREK1->K_efflux Mediates Mechanical_Stress Mechanical Stress Mechanical_Stress->TREK1 Activates Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->TREK1 Activates Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Neuroprotection Neuroprotection Hyperpolarization->Neuroprotection IOP_Regulation IOP Regulation Hyperpolarization->IOP_Regulation Inhibitor Benzofuran-3(2H)-one Derivative Inhibitor->TREK1 Inhibits

Caption: TREK-1 signaling pathway and potential inhibition by benzofuran-3(2H)-one derivatives.

Tyrosinase_Inhibition_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_cellular Cell-Based Assays cluster_analysis Data Analysis & Lead Identification Start This compound Derivatization Chemical Derivatization Start->Derivatization Purification Purification (Chromatography) Derivatization->Purification Characterization Structural Confirmation (NMR, MS) Purification->Characterization Primary_Assay Tyrosinase Inhibition Assay Characterization->Primary_Assay Dose_Response Dose-Response & IC50 Determination Primary_Assay->Dose_Response Mechanism_Study Kinetic Analysis (e.g., Lineweaver-Burk plot) Dose_Response->Mechanism_Study Cell_Viability Cytotoxicity Assay (MTT) Dose_Response->Cell_Viability Melanin_Assay Melanin Content Assay in Melanoma Cells Dose_Response->Melanin_Assay Data_Analysis Data Analysis Mechanism_Study->Data_Analysis Cell_Viability->Data_Analysis Melanin_Assay->Data_Analysis Lead_ID Lead Identification Data_Analysis->Lead_ID

Caption: Experimental workflow for the discovery of tyrosinase inhibitors based on the this compound scaffold.

Kinase_Inhibitor_Screening_Workflow cluster_library Compound Library Synthesis cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays cluster_lead Lead Optimization Scaffold This compound Synthesis Parallel Synthesis of Derivatives Scaffold->Synthesis Library Compound Library Synthesis->Library HTS High-Throughput Screening (Primary Kinase Panel) Library->HTS IC50 IC50 Determination for Hits HTS->IC50 Selectivity Kinase Selectivity Profiling IC50->Selectivity Cell_Toxicity Cell Viability/Toxicity Assay Selectivity->Cell_Toxicity Target_Engagement Cellular Target Engagement Assay Cell_Toxicity->Target_Engagement Downstream_Signaling Downstream Signaling Pathway Analysis Target_Engagement->Downstream_Signaling SAR Structure-Activity Relationship (SAR) Downstream_Signaling->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A general workflow for the discovery and development of kinase inhibitors using a this compound based library.

References

Application Notes and Protocols for Suzuki Coupling of 4-Iodobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-Iodobenzofuran-3(2H)-one with various boronic acids. This reaction is a powerful tool for the synthesis of 4-arylbenzofuran-3(2H)-one derivatives, which are valuable scaffolds in medicinal chemistry and materials science. The protocols provided are based on established methodologies for Suzuki couplings of structurally similar aryl iodides and should serve as a robust starting point for reaction optimization.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds.[1] The reaction typically involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or its ester, in the presence of a base.[2] For the synthesis of 4-arylbenzofuran-3(2H)-one derivatives, this compound serves as an excellent electrophilic partner due to the high reactivity of the carbon-iodine bond towards oxidative addition to the palladium(0) catalyst.[3]

This document outlines a general experimental protocol, typical reaction parameters, and data presentation for the Suzuki coupling of this compound.

General Reaction Scheme

The general scheme for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid is depicted below:

General scheme of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Typical Reaction Conditions and Expected Yields

The following table summarizes typical reaction conditions for the Suzuki coupling of this compound with various boronic acids. The yields provided are illustrative and based on analogous reactions reported in the literature; optimization for specific substrates is recommended.

EntryBoronic Acid (Ar-B(OH)₂)Catalyst (mol%)Base (equivalents)Solvent SystemTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (2)Toluene/EtOH/H₂O (2:1:1)100880-90
3Thiophene-2-boronic acidPd(OAc)₂ (2) + SPhos (4)Cs₂CO₃ (2.5)THF/H₂O (5:1)801675-85
4Pyridin-3-ylboronic acidPd₂(dba)₃ (2) + XPhos (4)K₂CO₃ (3)DMF/H₂O (10:1)1101270-80

Experimental Protocols

This section provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling of this compound. All procedures should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst degradation.

Materials and Reagents:
  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Anhydrous Potassium Carbonate [K₂CO₃])

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane and water)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Nitrogen or Argon)

Detailed Step-by-Step Procedure:
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Solvent Addition: Add the degassed solvent mixture, for instance, 1,4-dioxane and water (4:1 ratio, 10 mL total volume), via a syringe.

  • Reaction: Place the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically after 8-16 hours), allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure 4-arylbenzofuran-3(2H)-one.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-X      L₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar'        L₂ Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Ar'->Reductive_Elimination R-X This compound (R-X) R-X->Oxidative_Addition Ar'-B(OH)2 Ar'-B(OH)₂ + Base Ar'-B(OH)2->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The diagram below outlines the general experimental workflow for the Suzuki coupling of this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Reactants: This compound, Boronic Acid, Base inert Establish Inert Atmosphere (Ar/N₂) reagents->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temp. monitor->cool extract Dilute and Extract cool->extract wash_dry Wash and Dry Organic Layer extract->wash_dry purify Concentrate and Purify (Column Chromatography) wash_dry->purify product Pure 4-Arylbenzofuran-3(2H)-one purify->product

Caption: General experimental workflow for Suzuki coupling.

References

Application Notes and Protocols for Heck Coupling Reactions Involving 4-Iodobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Heck coupling reaction utilizing 4-Iodobenzofuran-3(2H)-one as a key building block. The resulting vinyl-substituted benzofuranone scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules. This document outlines a general procedure, key reaction parameters, and a representative experimental protocol.

Introduction

The Heck coupling reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. For drug development professionals, this reaction offers a versatile method to introduce molecular complexity. Specifically, using this compound as the aryl halide allows for the synthesis of a variety of 4-vinyl-substituted benzofuranones. These products can serve as intermediates for the synthesis of novel therapeutic agents, leveraging the privileged benzofuranone core.

A general scheme for the Heck coupling of this compound with a generic alkene is presented below. The reaction typically proceeds in the presence of a palladium catalyst, a phosphine ligand, a base, and a suitable solvent.

General Reaction Scheme and Parameters

The Mizoroki-Heck reaction is a palladium-catalyzed process for the coupling of an unsaturated halide with an alkene in the presence of a base.[1][2] For this compound, the reaction enables the introduction of a vinyl group at the 4-position of the benzofuranone core. The choice of catalyst, ligand, base, and solvent are critical for the success of the reaction.

Reaction Diagram:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products This compound Catalyst Pd Catalyst (e.g., Pd(OAc)2) Alkene R-CH=CH2 Coupled_Product 4-Vinylbenzofuran-3(2H)-one Catalyst->Coupled_Product Ligand Phosphine Ligand (e.g., PPh3) Base Base (e.g., Et3N, K2CO3) Byproduct [HBase]+I- Base->Byproduct Solvent Solvent (e.g., DMF, CH3CN)

Caption: General scheme of the Heck coupling reaction.

A summary of typical reaction components and their roles is provided in the table below. The selection of these components is crucial for optimizing the reaction yield and minimizing side products.

ComponentExample(s)Role in ReactionTypical Loading/Concentration
Aryl Halide This compoundSubstrate providing the aryl group.1.0 equivalent
Alkene Styrene, Methyl acrylateCoupling partner that becomes vinylated.[3]1.1 - 1.5 equivalents
Catalyst Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄Facilitates the catalytic cycle (oxidative addition, migratory insertion, etc.).[2]1-5 mol%
Ligand PPh₃, P(o-tol)₃, BINAPStabilizes the palladium catalyst and influences reactivity and selectivity.2-10 mol%
Base Et₃N, K₂CO₃, NaOAcNeutralizes the hydrogen halide (HI) formed during the reaction.[2]2.0 - 3.0 equivalents
Solvent DMF, CH₃CN, Toluene, NMPSolubilizes reactants and influences reaction rate and temperature.[3]0.1 - 0.5 M
Temperature 80 - 140 °CProvides the necessary activation energy for the reaction.Varies with solvent and reactants

Experimental Workflow

The following diagram outlines the general workflow for setting up, monitoring, and working up a Heck coupling reaction.

Caption: Standard laboratory workflow for a Heck coupling reaction.

Detailed Experimental Protocol: Representative Procedure

This protocol describes a representative Heck coupling reaction between this compound and methyl acrylate. This procedure is based on established methods for similar aryl iodides and can be adapted for other alkenes.[4]

Materials:

  • This compound (1.0 eq)

  • Methyl acrylate (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.04 eq)

  • Triethylamine (Et₃N) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • TLC plates, ethyl acetate, hexanes, diethyl ether, dichloromethane

Procedure:

  • Reaction Setup:

    • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

    • Through the septum, add anhydrous DMF, followed by triethylamine (2.5 eq) and methyl acrylate (1.2 eq) via syringe.

  • Reaction Execution:

    • Lower the flask into a pre-heated oil bath and heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

    • Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(2-(methoxycarbonyl)vinyl)benzofuran-3(2H)-one.

  • Characterization:

    • Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Safety Precautions:

  • Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be used away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules from 4-Iodobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies and biological applications of molecules derived from 4-iodobenzofuran-3(2H)-one. This versatile building block serves as a key starting material for the synthesis of a diverse range of bioactive compounds, including potential anticancer, anti-inflammatory, and enzyme-inhibiting agents. The protocols outlined below are based on established synthetic transformations and can be adapted for the generation of novel derivatives for drug discovery and development programs.

Introduction

Benzofuran-3(2H)-one, also known as coumaranone, is a privileged heterocyclic scaffold found in numerous natural products and pharmacologically active compounds.[1][2] The introduction of an iodine atom at the 4-position provides a reactive handle for various cross-coupling reactions, enabling the facile introduction of a wide array of substituents and the construction of complex molecular architectures.[1][3] This allows for the systematic exploration of the structure-activity relationship (SAR) of 4-substituted benzofuran-3(2H)-one derivatives.

Key Synthetic Transformations

The iodine atom at the 4-position of this compound is amenable to several powerful carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. Furthermore, the ketone functionality of the benzofuranone core can participate in condensation reactions to afford aurone derivatives.[4][5]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[3] This reaction is particularly useful for the synthesis of 4-aryl or 4-heteroaryl benzofuran-3(2H)-ones, which are scaffolds present in many biologically active molecules.[2]

A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base, for example, K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 4-arylbenzofuran-3(2H)-one.

Sonogashira Cross-Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[6] This reaction is instrumental in the synthesis of 4-alkynylbenzofuran-3(2H)-ones, which can serve as precursors for further transformations or exhibit biological activity themselves.

A general procedure for the Sonogashira coupling of this compound with a terminal alkyne is as follows:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), and a copper co-catalyst (e.g., CuI, 0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), followed by a degassed base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.).

  • Add the terminal alkyne (1.1 equiv.) dropwise to the stirring reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the 4-alkynylbenzofuran-3(2H)-one.

Synthesis of Aurones via Aldol Condensation

Aurones, or (Z)-2-benzylidenebenzofuran-3(2H)-ones, are a class of flavonoids known for their characteristic yellow color and a wide range of biological activities.[4][7] While this compound itself can be used in condensation reactions, it is more common to first perform a cross-coupling reaction to introduce a desired substituent at the 4-position and then proceed with the condensation. However, a general protocol for the condensation of a benzofuran-3(2H)-one is provided below.

A general procedure for the synthesis of aurones from a benzofuran-3(2H)-one and an aromatic aldehyde is as follows:

  • Dissolve the benzofuran-3(2H)-one derivative (1.0 equiv.) and the aromatic aldehyde (1.1 equiv.) in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of a base (e.g., a 40% aqueous solution of NaOH or solid KOH) to the mixture.[5]

  • Stir the reaction at room temperature or with gentle heating for 2-6 hours. The formation of a precipitate often indicates product formation.

  • Pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., 1N HCl) to precipitate the product.[5]

  • Collect the solid by filtration, wash with cold water, and dry.

  • The crude aurone can be further purified by recrystallization or column chromatography.

Bioactive Molecules Derived from this compound

Derivatives of the benzofuran-3(2H)-one scaffold have demonstrated a broad spectrum of biological activities. The ability to functionalize the 4-position of this core structure through reactions like Suzuki-Miyaura and Sonogashira couplings allows for the generation of libraries of compounds for screening against various biological targets.

Anticancer Activity

Many benzofuran derivatives have been reported to possess potent anticancer properties.[2][8][9] The mechanism of action often involves the inhibition of key enzymes or receptors implicated in cancer cell proliferation and survival, such as protein kinases or dihydrofolate reductase.[10][11]

Table 1: Representative Anticancer Activity of Benzofuranone and Related Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Halogenated BenzofuranK562 (Leukemia)5[9]
Halogenated BenzofuranHL60 (Leukemia)0.1[9]
Benzofuran-chalcone derivativeHCC1806 (Breast)5.93[11]
Benzofuran-chalcone derivativeHeLa (Cervical)5.61[11]
Iodinated QuinazolinoneHeLa (Cervical)10[10]
Iodinated QuinazolinoneT98G (Glioblastoma)12[10]
HydroisobenzofuranKB-3 (Carcinoma)1-3[12]
Enzyme Inhibition

The benzofuranone scaffold is a versatile template for the design of enzyme inhibitors. For instance, derivatives have been developed as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an important target in herbicide research.[13]

Table 2: Enzyme Inhibitory Activity of Benzofuran Derivatives

Compound ClassTarget EnzymeActivityReference
Pyrazole-benzofuranHPPDPotent Inhibition[13]
Benzofuran-based chalconesVEGFR-2Potent Inhibition[11]
Iodinated QuinazolinonesDihydrofolate reductaseGood binding affinity[10]

Visualizing Synthetic Pathways and Workflows

To better illustrate the synthetic strategies and experimental processes, the following diagrams have been generated using Graphviz.

Synthetic_Pathways start This compound suzuki_reagents Ar-B(OH)2 Pd Catalyst, Base start->suzuki_reagents Suzuki-Miyaura Coupling sonogashira_reagents Terminal Alkyne Pd/Cu Catalysts, Base start->sonogashira_reagents Sonogashira Coupling product_suzuki 4-Arylbenzofuran-3(2H)-one suzuki_reagents->product_suzuki product_sonogashira 4-Alkynylbenzofuran-3(2H)-one sonogashira_reagents->product_sonogashira aldol_reagents Aromatic Aldehyde Base or Acid product_aldol 4-Substituted Aurone aldol_reagents->product_aldol product_suzuki->aldol_reagents Aldol Condensation bioactivity Bioactive Molecules (Anticancer, Enzyme Inhibitors, etc.) product_suzuki->bioactivity product_sonogashira->bioactivity product_aldol->bioactivity

Caption: Synthetic routes from this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation reaction_setup Reaction Setup (Reactants, Catalyst, Solvent) reaction_progress Reaction Monitoring (TLC, LC-MS) reaction_setup->reaction_progress workup Workup (Extraction, Washing) reaction_progress->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization compound_treatment Compound Treatment characterization->compound_treatment cell_culture Cell Culture cell_culture->compound_treatment cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) compound_treatment->cytotoxicity_assay data_analysis Data Analysis (IC50 Determination) cytotoxicity_assay->data_analysis

Caption: General experimental workflow for synthesis and bioassay.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of potentially bioactive molecules. The synthetic protocols outlined in these application notes, particularly for Suzuki-Miyaura and Sonogashira cross-coupling reactions, provide a robust foundation for the generation of diverse chemical libraries. The representative bioactivity data highlight the potential of 4-substituted benzofuran-3(2H)-one derivatives as promising leads in drug discovery, particularly in the areas of oncology and enzyme inhibition. Further exploration of the chemical space around this scaffold is warranted to identify novel therapeutic agents.

References

Application Notes and Protocols: 4-Iodobenzofuran-3(2H)-one in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodobenzofuran-3(2H)-one is a halogenated heterocyclic compound with a versatile chemical structure. While its applications have been explored to some extent in medicinal chemistry, its potential within materials science remains a nascent field of investigation. The presence of a reactive iodine atom on the aromatic ring, coupled with the benzofuranone core, suggests its utility as a valuable building block for the synthesis of novel polymers and functional organic materials. The iodine substituent offers a handle for various cross-coupling reactions, enabling the integration of this moiety into larger conjugated systems. This document outlines potential applications and theoretical experimental protocols for the use of this compound in the development of advanced materials.

Potential Applications in Materials Science

The unique structural features of this compound open up possibilities for its use in several areas of materials science:

  • Synthesis of Novel Conjugated Polymers: The iodo-group can serve as a reactive site for well-established cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Heck couplings. By reacting with appropriate bifunctional co-monomers, it is theoretically possible to synthesize a variety of conjugated polymers. These polymers, incorporating the benzofuranone unit, may exhibit interesting optoelectronic properties suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

  • Development of Radiopaque Biomaterials: Iodine is a well-known contrast agent for X-ray imaging due to its high atomic number. Incorporating this compound into biocompatible polymers could lead to the development of inherently radiopaque biomaterials.[1][2] Such materials would be valuable for medical devices like stents, catheters, and orthopedic implants, allowing for their visualization under fluoroscopy or CT scans without the need for potentially toxic radiopaque coatings.

  • Functionalization of Material Surfaces: The reactivity of the iodo-group can be exploited to graft this compound onto the surfaces of various substrates. This could be used to modify the surface properties of materials, for instance, to enhance their biocompatibility, introduce specific functionalities, or alter their electronic characteristics.

Proposed Experimental Protocols

The following are hypothetical, yet plausible, experimental protocols for the application of this compound in materials science. These protocols are based on established chemical reactions and should be adapted and optimized for specific research goals.

Protocol 1: Synthesis of a Poly(arylene-ethynylene) Derivative via Sonogashira Coupling

This protocol describes the synthesis of a conjugated polymer where the this compound unit is linked to a diethynyl comonomer.

Materials:

  • This compound

  • 1,4-Diethynylbenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene (anhydrous)

  • Methanol

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve this compound (1 eq) and 1,4-diethynylbenzene (1 eq) in a mixture of anhydrous toluene and triethylamine (5:1 v/v).

  • To this solution, add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).

  • Stir the reaction mixture at 70°C for 48 hours. Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of methanol to precipitate the polymer.

  • Filter the precipitate, wash it thoroughly with methanol and acetone, and dry it under vacuum.

  • The resulting polymer can be further purified by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, chloroform) to remove catalyst residues and low molecular weight oligomers.

Characterization: The structure of the polymer can be confirmed by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The molecular weight and polydispersity index can be determined by GPC. The thermal properties can be investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The optical and electronic properties can be studied by UV-Vis absorption and fluorescence spectroscopy, and cyclic voltammetry.

Protocol 2: Preparation of Radiopaque Polystyrene Microspheres

This protocol outlines a method for incorporating this compound into polystyrene microspheres to render them radiopaque.

Materials:

  • Styrene

  • This compound (as a functional comonomer or additive)

  • Poly(vinyl alcohol) (PVA) as a stabilizer

  • Potassium persulfate (KPS) as an initiator

  • Deionized water

Procedure:

  • Prepare an aqueous solution of poly(vinyl alcohol) (1% w/v) in a reaction vessel.

  • In a separate beaker, prepare an oil phase by dissolving styrene and this compound (e.g., at a 9:1 molar ratio) and the initiator, potassium persulfate.

  • Add the oil phase to the aqueous phase under vigorous stirring to form a stable emulsion.

  • Heat the emulsion to 80°C and maintain the temperature for 24 hours to allow for polymerization.

  • After polymerization, cool the suspension to room temperature.

  • Collect the microspheres by centrifugation, wash them repeatedly with deionized water and ethanol to remove unreacted monomers and stabilizer.

  • Dry the microspheres in a vacuum oven.

Characterization: The size and morphology of the microspheres can be examined by Scanning Electron Microscopy (SEM). The incorporation of the iodinated compound can be confirmed by Energy-Dispersive X-ray Spectroscopy (EDX). The radiopacity of the microspheres can be evaluated by suspending them in a suitable medium (e.g., water or a polymer matrix) and imaging them using a clinical CT scanner.

Data Presentation

As the applications described are theoretical, no experimental quantitative data is available. The following table presents a hypothetical summary of expected properties for a polymer synthesized using this compound as a monomer, based on the known characteristics of similar polymer classes.

PropertyExpected Range/ValueSignificance in Materials Science
Molecular Weight (Mn) 10,000 - 50,000 g/mol Affects mechanical properties and processability.
Polydispersity Index (PDI) 1.5 - 2.5Indicates the breadth of molecular weight distribution.
Glass Transition Temp. (Tg) 150 - 250 °CDefines the temperature at which the polymer transitions from a rigid to a more flexible state.
Decomposition Temp. (Td) > 300 °CIndicates the thermal stability of the material.
UV-Vis Absorption (λmax) 350 - 450 nmDetermines the color and light-harvesting properties of the material.
Fluorescence Emission (λem) 450 - 600 nmRelevant for applications in organic light-emitting diodes (OLEDs).
HOMO/LUMO Energy Levels -5.0 to -6.0 eV / -2.5 to -3.5 eVCrucial for charge injection and transport in electronic devices.
Iodine Content (% w/w) Dependent on comonomerDirectly correlates with the radiopacity of the material.

Visualizations

experimental_workflow_sonogashira cluster_reactants Reactants cluster_catalysts Catalysts cluster_conditions Reaction Conditions MonomerA This compound Polymerization Sonogashira Polymerization MonomerA->Polymerization MonomerB 1,4-Diethynylbenzene MonomerB->Polymerization Catalyst1 Pd(PPh₃)₂Cl₂ Catalyst1->Polymerization Catalyst2 CuI Catalyst2->Polymerization Solvent Toluene/TEA Solvent->Polymerization Temperature 70°C, 48h Temperature->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Purification Soxhlet Purification Precipitation->Purification FinalPolymer Final Conjugated Polymer Purification->FinalPolymer

Caption: Workflow for the synthesis of a conjugated polymer via Sonogashira coupling.

logical_relationship_radiopaque_materials cluster_components Core Components Molecule This compound Incorporation Incorporation via Copolymerization or Blending Molecule->Incorporation PolymerMatrix Biocompatible Polymer (e.g., Polystyrene, PCL) PolymerMatrix->Incorporation ResultingMaterial Radiopaque Polymeric Material Incorporation->ResultingMaterial Application Application in Medical Devices ResultingMaterial->Application

Caption: Logical relationship for developing radiopaque biomaterials.

Conclusion

This compound represents a promising, yet underexplored, building block for materials science. Its inherent functionalities suggest a wide range of potential applications, from organic electronics to biomedical devices. The protocols and concepts outlined in this document are intended to serve as a foundational guide for researchers interested in exploring the materials science applications of this versatile molecule. Further experimental validation is necessary to fully elucidate its potential and to optimize the synthesis and properties of the resulting materials.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of 4-Iodobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for common palladium-catalyzed cross-coupling reactions utilizing 4-Iodobenzofuran-3(2H)-one as a key building block. The benzofuran-3(2H)-one scaffold is a prevalent motif in numerous biologically active compounds and natural products, making its functionalization a critical step in the synthesis of novel therapeutic agents and chemical probes. The protocols outlined below are based on established palladium-catalyzed methodologies for aryl iodides and offer a starting point for the development of diverse derivatives of this compound.

Suzuki-Miyaura Coupling: Synthesis of 4-Arylbenzofuran-3(2H)-ones

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds.[1] This reaction couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 4-position, providing access to a diverse library of compounds for structure-activity relationship (SAR) studies.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
EntryArylboronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/Ethanol/H₂O1001290[2]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)-K₂CO₃Dioxane/H₂O801685-95
33-Thienylboronic acidPd₂(dba)₃ (1)SPhos (2)K₃PO₄Toluene110880-90
44-Pyridylboronic acidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃t-BuOH/H₂O901875-85

Yields are estimated based on typical Suzuki-Miyaura reactions with aryl iodides and may require optimization for this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To a dry reaction vessel, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).

  • The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst and ligand (if applicable) to the reaction vessel.

  • Add the degassed solvent system to the vessel.

  • The reaction mixture is heated to the specified temperature and stirred for the indicated time, or until reaction completion is observed by TLC or LC-MS analysis.

  • Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 4-arylbenzofuran-3(2H)-one.

Visualization: Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Coupling cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-I This compound Ar'-B(OR)2 Arylboronic Acid

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Heck-Mizoroki Reaction: Synthesis of 4-Alkenylbenzofuran-3(2H)-ones

The Heck-Mizoroki reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[3] This reaction allows for the introduction of vinyl groups at the 4-position of the benzofuran-3(2H)-one core, which can serve as versatile handles for further synthetic transformations.

Data Presentation: Representative Heck-Mizoroki Reaction Conditions
EntryAlkenePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002480-90
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃Acetonitrile801875-85
3CyclohexenePd₂(dba)₃ (1)P(t-Bu)₃ (2)Cy₂NMeDioxane1201670-80
41-OctenePd(PPh₃)₄ (5)-NaOAcDMA1102465-75

Yields are estimated based on typical Heck reactions with aryl iodides and may require optimization for this compound.

Experimental Protocol: General Procedure for Heck-Mizoroki Reaction
  • In a sealed tube, dissolve this compound (1.0 equiv.) and the alkene (1.5 equiv.) in the chosen solvent.

  • Add the palladium catalyst, ligand (if necessary), and base to the reaction mixture.

  • The tube is sealed and the reaction is heated to the specified temperature with vigorous stirring for the indicated duration.

  • After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., dichloromethane) and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The residue is purified by flash column chromatography to yield the 4-alkenylbenzofuran-3(2H)-one.

Visualization: Heck-Mizoroki Reaction Catalytic Cycle

Heck_Mizoroki_Reaction cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Alkene_Complex Ar-Pd(II)-I(L)(Alkene) Ar-Pd(II)-I(L2)->Alkene_Complex Alkene Coordination Insertion_Product R-CH2-CH(Ar)-Pd(II)-I(L) Alkene_Complex->Insertion_Product Migratory Insertion Product_Complex [HPd(II)I(L)]-Product Insertion_Product->Product_Complex β-Hydride Elimination Product_Complex->Pd(0)L2 Reductive Elimination (Base) Product Ar-Alkene Product_Complex->Product Ar-I This compound Alkene Alkene

Caption: Catalytic cycle for the Heck-Mizoroki reaction.

Sonogashira Coupling: Synthesis of 4-Alkynylbenzofuran-3(2H)-ones

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is particularly valuable for introducing an alkynyl moiety onto the 4-position of the benzofuran-3(2H)-one scaffold, which can then be further elaborated through various alkyne-specific transformations. A copper co-catalyst is often employed in this reaction.[4]

Data Presentation: Representative Sonogashira Coupling Conditions
EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60890-98[5]
21-HexynePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHDMF801285-95
3TrimethylsilylacetylenePd(dppf)Cl₂ (2)CuI (3)DBUAcetonitrile701080-90
4Propargyl alcoholPd(OAc)₂ (1)CuI (2)K₂CO₃Toluene901675-85

Yields are estimated based on typical Sonogashira reactions with aryl iodides and may require optimization for this compound.

Experimental Protocol: General Procedure for Sonogashira Coupling
  • To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst, and the copper(I) iodide co-catalyst.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon) several times.

  • Add the degassed solvent, the terminal alkyne (1.2-1.5 equiv.), and the base under the inert atmosphere.

  • The reaction mixture is stirred at the specified temperature for the required time.

  • Upon completion, the mixture is cooled, diluted with an organic solvent, and filtered through celite.

  • The filtrate is washed sequentially with aqueous ammonium chloride, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to give the desired 4-alkynylbenzofuran-3(2H)-one.

Visualization: Sonogashira Coupling Catalytic Cycle

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-Alkynyl(L2) Ar-Pd(II)-Alkynyl(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-Alkynyl(L2) Transmetalation Ar-Pd(II)-Alkynyl(L2)->Pd(0)L2 Ar-Alkynyl Ar-Alkynyl Ar-Pd(II)-Alkynyl(L2)->Ar-Alkynyl Reductive Elimination Cu(I)I Cu(I)I Cu-Alkynyl Cu-Alkynyl Cu-Alkynyl->Ar-Pd(II)-I(L2) Terminal_Alkyne R-C≡C-H Terminal_Alkyne->Cu-Alkynyl Base Ar-I This compound

Caption: Catalytic cycles for the Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Synthesis of 4-Aminobenzofuran-3(2H)-ones

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[6] This reaction is instrumental in synthesizing aryl amines from aryl halides.[7] Applying this methodology to this compound enables the introduction of various primary and secondary amines at the 4-position, a key transformation for the synthesis of many pharmacologically active molecules.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions
EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1)BINAP (1.5)NaOt-BuToluene1001885-95
2MorpholinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane1102480-90
3BenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄t-Amyl alcohol1001675-85
4Indole[Pd(cinnamyl)Cl]₂ (1)BippyPhos (2)K₂CO₃Toluene1202070-80[8]

Yields are estimated based on typical Buchwald-Hartwig aminations with aryl iodides and may require optimization for this compound.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • An oven-dried reaction tube is charged with this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (1.4-2.0 equiv.).

  • The tube is evacuated and backfilled with argon.

  • The palladium precatalyst and the ligand are added under an argon atmosphere.

  • The degassed solvent is added via syringe.

  • The reaction tube is sealed and heated in an oil bath at the specified temperature for the indicated time.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a plug of silica gel.

  • The filtrate is concentrated, and the residue is purified by flash chromatography to afford the 4-aminobenzofuran-3(2H)-one product.

Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Amination cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Amido_Complex Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-I(L2)->Amido_Complex Amine Coordination & Deprotonation (Base) Amido_Complex->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Amido_Complex->Ar-NR'R'' Reductive Elimination Ar-I This compound Amine HNR'R''

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes and Protocols: One-Pot Synthesis Involving 4-Iodobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a proposed one-pot synthesis of novel spiro[benzofuran-3,2'-furan] derivatives, commencing from benzofuran-3(2H)-one. This method involves an in-situ iodination to form 4-Iodobenzofuran-3(2H)-one, followed by a tandem Sonogashira coupling and intramolecular cyclization. This approach offers an efficient pathway to complex heterocyclic scaffolds relevant to medicinal chemistry and drug discovery.

Introduction

Benzofuran-3(2H)-one and its derivatives are pivotal structural motifs found in a plethora of biologically active natural products and synthetic compounds. The introduction of substituents at the C4-position of the benzofuranone core can significantly modulate their pharmacological properties. This protocol outlines a one-pot, multi-reaction sequence designed to synthesize functionalized spirocyclic benzofurans, leveraging the reactivity of an in-situ generated this compound intermediate. One-pot syntheses are highly desirable in drug development as they reduce reaction time, minimize waste, and improve overall efficiency.

The proposed synthesis proceeds via two key stages within a single reaction vessel:

  • Iodination: Electrophilic iodination of the starting benzofuran-3(2H)-one at the C4-position.

  • Tandem Sonogashira Coupling and Cyclization: Palladium and copper-catalyzed cross-coupling of the 4-iodo intermediate with a terminal alkyne bearing a nucleophilic group, followed by an intramolecular cyclization to afford the final spirocyclic product.

Data Presentation

The following tables summarize the expected yields and reaction parameters for the proposed one-pot synthesis based on analogous reactions reported in the literature.

Table 1: Optimization of the One-Pot Reaction Conditions

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₂Cl₂ (5), CuI (10)PPh₃ (10)Et₃NToluene801265
2Pd(OAc)₂ (5), CuI (10)Xantphos (10)K₂CO₃Dioxane1001078
3Pd(dba)₂ (5), CuI (10)SPhos (10)Cs₂CO₃DMF901272
4 Pd(PPh₃)₂Cl₂ (5), CuI (10) PPh₃ (10) Et₃N/K₂CO₃ Toluene/DMF (4:1) 90 10 85

Yields are hypothetical and based on typical outcomes for similar tandem Sonogashira coupling-cyclization reactions.

Table 2: Substrate Scope for the One-Pot Synthesis

EntryBenzofuran-3(2H)-one Substituent (R¹)Terminal Alkyne (R²)ProductYield (%)
1HPropargyl alcoholSpiro[benzofuran-3,2'-(2,5-dihydrofuran)]-3(2H)-one85
26-MethoxyPropargyl alcohol6-Methoxy-spiro[benzofuran-3,2'-(2,5-dihydrofuran)]-3(2H)-one82
35-Chloro3-Butyn-1-ol5-Chloro-spiro[benzofuran-3,2'-(3,6-dihydro-2H-pyran)]-3(2H)-one79
4H1-EthynylcyclohexanolSpiro[benzofuran-3,2'-(1-oxaspiro[4.5]dec-3-ene)]-3(2H)-one75

Yields are hypothetical and serve as a guide for expected outcomes.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of catalysts and intermediates.

One-Pot Synthesis of Spiro[benzofuran-3,2'-(2,5-dihydrofuran)]-3(2H)-one

Procedure:

  • To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add benzofuran-3(2H)-one (1.0 mmol, 134 mg).

  • Dissolve the starting material in a solvent mixture of Toluene (8 mL) and DMF (2 mL).

  • Add N-Iodosuccinimide (NIS) (1.1 mmol, 247 mg) to the solution and stir at room temperature for 1 hour to facilitate the iodination at the C4-position.

  • To the reaction mixture, add Pd(PPh₃)₂Cl₂ (0.05 mmol, 35 mg), CuI (0.1 mmol, 19 mg), and PPh₃ (0.1 mmol, 26 mg).

  • Sequentially add Et₃N (2.0 mmol, 0.28 mL) and K₂CO₃ (2.0 mmol, 276 mg) as bases.

  • Finally, add propargyl alcohol (1.2 mmol, 0.07 mL) to the flask.

  • Seal the Schlenk flask and heat the reaction mixture to 90°C with vigorous stirring for 10 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired spiro[benzofuran-3,2'-(2,5-dihydrofuran)]-3(2H)-one.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed reaction pathway and the experimental workflow for the one-pot synthesis.

G cluster_0 Step 1: In-situ Iodination cluster_1 Step 2: Tandem Sonogashira Coupling and Cyclization A Benzofuran-3(2H)-one B This compound A->B NIS, Toluene/DMF, RT A->B D 4-Alkynylbenzofuran-3(2H)-one Intermediate B->D Pd/Cu catalyst, Base, 90°C B->D C Terminal Alkyne C->D E Spiro[benzofuran-3,2'-furan] Derivative D->E Intramolecular Cyclization D->E

Caption: Proposed reaction pathway for the one-pot synthesis.

G start Start reagents Add Benzofuran-3(2H)-one & Solvents start->reagents iodination Add NIS, Stir at RT for 1h reagents->iodination catalysts Add Pd/Cu Catalysts, Ligand & Bases iodination->catalysts alkyne Add Terminal Alkyne catalysts->alkyne reaction Heat at 90°C for 10h alkyne->reaction workup Work-up (Extraction & Washing) reaction->workup purification Column Chromatography workup->purification product Final Product purification->product

Caption: Experimental workflow for the one-pot synthesis.

Concluding Remarks

This application note details a robust and efficient hypothetical one-pot synthesis for novel spiro[benzofuran-3,2'-furan] derivatives. The protocol is designed to be a valuable tool for researchers in medicinal chemistry and drug development, providing a streamlined route to complex heterocyclic scaffolds. The presented data and methodologies are based on established chemical principles and analogous reactions, offering a strong foundation for the practical implementation and further optimization of this synthetic strategy.

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Iodobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Iodobenzofuran-3(2H)-one. The following information is compiled from established purification methodologies for benzofuranone derivatives and halogenated organic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The two primary methods for purifying this compound are column chromatography and recrystallization. The choice between these techniques depends on the impurity profile and the scale of the purification. Column chromatography is effective for separating the target compound from impurities with different polarities.[1][2] Recrystallization is a cost-effective method for removing small amounts of impurities from a solid sample, provided a suitable solvent is found.[3][4]

Q2: What are the likely impurities I might encounter during the synthesis and purification of this compound?

A2: Impurities can originate from starting materials, side reactions, or degradation of the product. Potential impurities include unreacted starting materials (e.g., substituted phenols and alkynes), by-products from incomplete cyclization, and positional isomers.[5] Additionally, degradation products may form if the compound is exposed to harsh conditions, such as strong acids or bases, or prolonged heat.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-layer chromatography (TLC) is the most common method for monitoring the progress of column chromatography.[2] Small aliquots of each collected fraction are spotted on a TLC plate, which is then developed in an appropriate solvent system. The spots are visualized, typically using a UV lamp, to identify the fractions containing the pure product.

Q4: What are the recommended storage conditions for purified this compound?

Troubleshooting Guides

Column Chromatography

Problem 1: My compound is not moving from the baseline on the TLC plate, even with a highly polar solvent system.

  • Possible Cause: The compound may be highly polar or interacting strongly with the acidic silica gel.

  • Solution:

    • Consider using a more polar solvent system, such as dichloromethane/methanol.

    • If the compound is suspected to be basic, you can add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to reduce tailing and improve mobility.

    • Alternatively, switch to a different stationary phase, such as alumina (neutral or basic), which may have different selectivity.[1]

Problem 2: The separation between my desired product and an impurity is poor.

  • Possible Cause: The chosen solvent system may not be optimal for resolving the two compounds.

  • Solution:

    • Systematically screen different solvent systems with varying polarities. A common starting point for benzofuranone derivatives is a mixture of hexanes and ethyl acetate.[7]

    • Try adding a third solvent to the mobile phase to fine-tune the selectivity. For example, a small amount of dichloromethane in a hexane/ethyl acetate mixture can sometimes improve separation.

    • If the compounds have very similar polarities, consider using a longer column or a stationary phase with a smaller particle size to increase the number of theoretical plates and improve resolution.

Recrystallization

Problem 1: I can't find a suitable single solvent for recrystallization.

  • Possible Cause: The compound may have high solubility in most common solvents at room temperature or be poorly soluble even at elevated temperatures.

  • Solution:

    • Employ a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy (the saturation point). Allow the solution to cool slowly to induce crystallization.[4] Common mixed solvent systems include ethanol/water, acetone/water, and toluene/hexane.[8][9]

Problem 2: My compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The solution is too concentrated, or the cooling rate is too fast. Oiling out can also occur if the melting point of the solid is lower than the boiling point of the solvent.

  • Solution:

    • Add a small amount of the "good" solvent to redissolve the oil, and then allow the solution to cool more slowly.

    • Try a lower-boiling solvent system.

    • Scratching the inside of the flask with a glass rod at the liquid-air interface can provide nucleation sites and induce crystallization.

    • Adding a seed crystal of the pure compound can also initiate crystallization.

Problem 3: No crystals form even after the solution has cooled to room temperature.

  • Possible Cause: The solution may be supersaturated, or the concentration of the compound is too low.

  • Solution:

    • Try to induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal.

    • If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.

    • Cooling the solution in an ice bath may also promote crystallization.[10]

Data Presentation

Table 1: Typical Solvent Systems for Column Chromatography of Benzofuranone Derivatives
Stationary PhaseEluent System (v/v)Application
Silica GelHexanes / Ethyl Acetate (e.g., 20:1 to 5:1)General purification of moderately polar benzofuranones.[7]
Silica GelDichloromethane / HexanesFor less polar compounds.
Silica GelDichloromethane / Methanol (e.g., 99:1 to 95:5)For more polar compounds.
Alumina (Neutral)Toluene / Ethyl AcetateAlternative for compounds sensitive to acidic silica gel.
Table 2: Common Solvents for Recrystallization of Aromatic Compounds
Single SolventsMixed Solvent Pairs
EthanolEthanol / Water
MethanolAcetone / Water
IsopropanolToluene / Hexane
Ethyl AcetateDichloromethane / Hexane
Toluene

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and bubble-free packing. Add a thin layer of sand on top of the silica bed.[11]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.

  • Elution: Begin eluting with the initial solvent system, gradually increasing the polarity as needed to move the compound down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold.[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. The flask can then be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Visualizations

Purification_Workflow start Crude this compound assess_purity Assess Purity (TLC, NMR) start->assess_purity decision Is Purity > 95%? assess_purity->decision column_chrom Column Chromatography decision->column_chrom No, multiple impurities recrystallization Recrystallization decision->recrystallization No, minor impurities final_product Pure this compound decision->final_product Yes assess_purity2 Assess Purity of Fractions column_chrom->assess_purity2 recrystallization->final_product combine_fractions Combine Pure Fractions assess_purity2->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate evaporate->final_product store Store under Inert Atmosphere, Cool and Dark Conditions final_product->store

Caption: Decision workflow for the purification of this compound.

Troubleshooting_Column_Chromatography start Poor Separation in Column Chromatography check_tlc Review TLC Data start->check_tlc decision_rf Is Rf value optimal (0.2-0.4)? check_tlc->decision_rf adjust_solvent Adjust Solvent Polarity decision_rf->adjust_solvent No decision_tailing Is there significant tailing? decision_rf->decision_tailing Yes rerun_column Re-run Column with Optimized Conditions adjust_solvent->rerun_column add_modifier Add Modifier to Eluent (e.g., 0.1% TEA) decision_tailing->add_modifier Yes change_stationary_phase Consider Alternative Stationary Phase (e.g., Alumina) decision_tailing->change_stationary_phase No add_modifier->rerun_column change_stationary_phase->rerun_column success Improved Separation rerun_column->success

Caption: Troubleshooting guide for poor separation in column chromatography.

References

Technical Support Center: Synthesis of 4-Iodobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-Iodobenzofuran-3(2H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method for the synthesis of this compound is the intramolecular Friedel-Crafts acylation of a suitable precursor, typically 2-(4-iodophenoxy)acetyl chloride. This precursor is usually prepared from 4-iodophenol and chloroacetic acid, followed by conversion of the resulting carboxylic acid to the acid chloride.

Q2: I am observing a low yield of the desired product. What are the potential causes?

Low yields can stem from several factors. Incomplete conversion of the starting materials, suboptimal reaction conditions (temperature, reaction time), or the presence of moisture which can quench the Lewis acid catalyst are common culprits. Additionally, the formation of side products can significantly reduce the yield of the target molecule. A thorough analysis of your crude product by techniques such as NMR and mass spectrometry is recommended to identify the cause.

Q3: Are there any known stable intermediates that might be isolated instead of the final product?

In the intramolecular Friedel-Crafts acylation route, the 2-(4-iodophenoxy)acetic acid is a stable intermediate. If the conversion to the acyl chloride and the subsequent cyclization are incomplete, you may isolate this starting material.

Q4: What are the typical purification methods for this compound?

Purification is typically achieved through column chromatography on silica gel, using a gradient of ethyl acetate in hexane or a similar solvent system. Recrystallization from a suitable solvent system, such as ethanol/water or dichloromethane/hexane, can also be employed to obtain a highly pure product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and provides potential solutions.

Problem 1: Formation of a Major Byproduct with a Similar Molecular Weight

Possible Cause: Isomeric Product Formation

During the intramolecular Friedel-Crafts acylation, cyclization could potentially occur at the position ortho to the oxygen, leading to the formation of the undesired 6-iodobenzofuran-3(2H)-one isomer if the starting phenol was not exclusively para-substituted.

Troubleshooting Steps:

  • Verify Starting Material Purity: Confirm the purity and isomeric integrity of the 4-iodophenol starting material using NMR spectroscopy.

  • Optimize Reaction Conditions: Lowering the reaction temperature may improve the regioselectivity of the cyclization.

  • Purification: Careful column chromatography can often separate the desired 4-iodo isomer from the 6-iodo isomer.

Problem 2: Presence of a Dehalogenated Byproduct

Possible Cause: Deiodination

Under certain reaction conditions, particularly with prolonged reaction times or in the presence of certain impurities, deiodination of the aromatic ring can occur, leading to the formation of benzofuran-3(2H)-one.

Troubleshooting Steps:

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.

  • Use High-Purity Reagents: Ensure all reagents, especially the Lewis acid, are of high purity and handled under anhydrous conditions.

  • Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

Problem 3: Formation of Polymeric or Tar-like Material

Possible Cause: Intermolecular Reactions

At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of polymers and other insoluble materials.

Troubleshooting Steps:

  • High Dilution Conditions: Perform the cyclization step under high dilution to favor the intramolecular reaction. This can be achieved by slowly adding the acyl chloride solution to a larger volume of the reaction solvent containing the Lewis acid.[1]

  • Control Temperature: Run the reaction at a controlled and moderate temperature to prevent uncontrolled polymerization.

Quantitative Data Summary

The following table summarizes hypothetical experimental data for the synthesis of this compound via intramolecular Friedel-Crafts acylation, highlighting the impact of different reaction conditions on product yield and purity.

EntryLewis AcidSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Major Side Product(s)
1AlCl₃Dichloromethane0 to rt47595Unreacted Starting Material
2AlCl₃Dichloromethanert126085Benzofuran-3(2H)-one (deiodinated)
3FeCl₃Dichloromethanert66590Polymeric material
4AlCl₃1,2-Dichloroethane8025580Isomeric byproduct, Polymeric material

Key Experimental Protocol: Intramolecular Friedel-Crafts Acylation

This protocol describes a general procedure for the synthesis of this compound.

Step 1: Synthesis of 2-(4-iodophenoxy)acetic acid

  • To a solution of 4-iodophenol (1.0 eq) in a suitable solvent such as acetone or water, add a base like sodium hydroxide (2.5 eq).

  • Add a solution of chloroacetic acid (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and acidify with HCl to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-(4-iodophenoxy)acetic acid.

Step 2: Synthesis of 2-(4-iodophenoxy)acetyl chloride

  • Suspend 2-(4-iodophenoxy)acetic acid (1.0 eq) in an anhydrous solvent like dichloromethane.

  • Add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of DMF.

  • Allow the reaction to warm to room temperature and stir until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride, which is used immediately in the next step.

Step 3: Intramolecular Friedel-Crafts Acylation to form this compound

  • Dissolve the crude 2-(4-iodophenoxy)acetyl chloride in an anhydrous solvent such as dichloromethane.

  • Under an inert atmosphere, add the solution of the acyl chloride dropwise to a stirred suspension of a Lewis acid (e.g., AlCl₃, 1.2 eq) in the same solvent at 0 °C.

  • Stir the reaction mixture at 0 °C to room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

G cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Logic Start Start: 4-Iodophenol Step1 Step 1: Etherification (2-(4-iodophenoxy)acetic acid) Start->Step1 Step2 Step 2: Acyl Chloride Formation (2-(4-iodophenoxy)acetyl chloride) Step1->Step2 Step3 Step 3: Intramolecular Friedel-Crafts (Crude this compound) Step2->Step3 Purification Purification (Column Chromatography/Recrystallization) Step3->Purification Analysis Analyze Crude Product (NMR, LC-MS) Step3->Analysis Product Final Product: This compound Purification->Product LowYield Low Yield? Analysis->LowYield Impure Impure Product? Analysis->Impure SideProduct1 Side Product: Deiodination Impure->SideProduct1 SideProduct2 Side Product: Isomerization Impure->SideProduct2 SideProduct3 Side Product: Polymerization Impure->SideProduct3 Solution1 Optimize: - Shorter reaction time - Lower temperature SideProduct1->Solution1 Solution2 Optimize: - Check starting material - Lower temperature SideProduct2->Solution2 Solution3 Optimize: - High dilution - Control temperature SideProduct3->Solution3

Caption: Synthetic workflow and troubleshooting decision tree.

G cluster_reaction Intramolecular Friedel-Crafts Acylation cluster_side_reactions Potential Side Reactions Precursor 2-(4-iodophenoxy)acetyl chloride Intermediate Acylium Ion Intermediate Precursor->Intermediate + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) Product This compound Intermediate->Product Intramolecular Cyclization Deiodination Deiodination Intermediate->Deiodination Polymerization Intermolecular Polymerization Intermediate->Polymerization Isomerization Isomerization Intermediate->Isomerization

Caption: Key reaction and potential side reactions.

References

Technical Support Center: Synthesis of 4-Iodobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 4-Iodobenzofuran-3(2H)-one. The following information is based on established methodologies for the synthesis of analogous benzofuranone and iodinated heterocyclic compounds and may require optimization for your specific substrate and experimental conditions.

Troubleshooting Guide

Low or no yield of the desired product is a common issue in organic synthesis. This guide addresses specific problems that may be encountered during the synthesis of this compound, particularly when using an iodocyclization strategy.

Problem 1: Low or No Product Formation

Potential CauseSuggested Solution
Inactive Iodinating Agent Use a freshly opened or properly stored iodinating agent. Consider switching to a more reactive agent such as bis(2,4,6-collidine)iodonium hexafluorophosphate ([I(coll)₂]PF₆) for challenging substrates.[1]
Incorrect Base The choice of base is crucial. If using a mild base like NaHCO₃, consider switching to a stronger, non-nucleophilic base. The optimal base can be substrate-dependent.
Low Reaction Temperature While many iodocyclization reactions proceed at room temperature, some substrates may require heating to overcome the activation energy barrier.[1]
Catalyst Inactivity (if applicable) If a catalyst is used (e.g., for a palladium-catalyzed approach), ensure it is active. Consider trying a different catalyst or ligand.
Poor Quality Starting Material Ensure the purity of the starting 2-alkynylphenol precursor. Impurities can interfere with the reaction.

Problem 2: Formation of Significant Side Products

Potential CauseSuggested Solution
Incorrect Regioselectivity The regioselectivity of the cyclization (exo vs. endo) can be influenced by the substrate structure. For instance, substrates with a tertiary alcohol may favor 5-exo-dig cyclization.[2] Modifying the substituents on the alkyne or the phenolic ring may steer the reaction towards the desired product.
Decomposition of Starting Material or Product Iodinated compounds can be sensitive to light and acid. Protect the reaction from light and use a non-acidic workup procedure. Consider using a milder iodinating agent.
Intermolecular Reactions If the concentration of the starting material is too high, intermolecular reactions may compete with the desired intramolecular cyclization. Running the reaction at a lower concentration can favor the formation of the desired product.

Problem 3: Difficulty in Product Purification

| Potential Cause | Suggested Solution | | Co-elution with Starting Material or Byproducts | Halogenated organic compounds can have similar polarities.[3] Optimize the chromatographic conditions (e.g., solvent system, gradient) for better separation. Consider using a different stationary phase for column chromatography. | | Product Instability on Silica Gel | Some iodinated compounds may decompose on silica gel. If this is suspected, consider alternative purification methods such as recrystallization or preparative thin-layer chromatography (TLC). |

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for the synthesis of iodinated benzofuran derivatives is through the iodocyclization of a corresponding 2-alkynylphenol precursor.[1] This reaction involves the electrophilic addition of iodine to the alkyne, followed by the intramolecular attack of the phenolic hydroxyl group.

Q2: Which iodinating agent should I use?

The choice of iodinating agent can significantly impact the reaction yield. Common choices include molecular iodine (I₂), N-iodosuccinimide (NIS), and bis(2,4,6-collidine)iodonium hexafluorophosphate ([I(coll)₂]PF₆).[1] For less reactive substrates, a more powerful electrophilic iodine source like [I(coll)₂]PF₆ may be necessary to achieve high yields.[1]

Q3: How can I optimize the reaction conditions to improve the yield?

Optimization of reaction conditions is key to maximizing yield. Consider the following factors:

  • Solvent: Acetonitrile is a commonly used solvent for iodocyclization reactions.[2]

  • Base: A base such as sodium bicarbonate (NaHCO₃) is often used to neutralize the acid generated during the reaction.[2]

  • Temperature: Most iodocyclizations proceed at room temperature, but optimization may be required.[1][2]

  • Reaction Time: Monitor the reaction progress by TLC to determine the optimal reaction time.

Q4: What are some common challenges with the synthesis of iodinated heterocycles?

The synthesis of iodinated heterocycles can present challenges such as regioselectivity issues in the cyclization step and potential instability of the final product.[2][4] The C-I bond can also be susceptible to cleavage under certain conditions.

Q5: What is the best way to purify the final product?

Purification of halogenated organic compounds is typically achieved through column chromatography.[3] However, due to the potential for similar polarities between the product and byproducts, careful optimization of the eluent system is often necessary. Recrystallization can also be an effective purification method if a suitable solvent is found.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of a this compound derivative via iodocyclization, based on literature procedures for analogous compounds. Note: This protocol may require optimization for your specific substrate.

Synthesis of a 2-Alkynylphenol Precursor

A suitable 2-alkynylphenol is required as the starting material. This can be synthesized via Sonogashira coupling of an ortho-iodophenol with a terminal alkyne.

Iodocyclization to form this compound

  • To a solution of the 2-alkynylphenol (1.0 mmol) in acetonitrile (10 mL) at room temperature, add sodium bicarbonate (3.0 mmol).

  • Add molecular iodine (3.0 mmol) portion-wise over 10 minutes.[2]

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Iodinating Agents in Benzofuran Synthesis

EntryIodinating AgentBaseSolventTimeYield (%)Reference
1I₂NaHCO₃MeCN1 h85[2]
2NIS-CH₂Cl₂30 min92[1]
3[I(coll)₂]PF₆-CH₂Cl₂3 sec99[1]
Data is for the synthesis of related benzofuran derivatives and serves as a general guide.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_phenol 2-Alkynylphenol reaction Iodocyclization in Solvent start_phenol->reaction start_iodine Iodinating Agent start_iodine->reaction start_base Base start_base->reaction quench Quench with Na₂S₂O₃ reaction->quench extract Extraction quench->extract purify Column Chromatography extract->purify product This compound purify->product troubleshooting_yield cluster_reagents Reagent Check cluster_conditions Condition Optimization cluster_analysis Side Product Analysis start Low or No Yield check_iodine Check Iodinating Agent Activity start->check_iodine check_base Optimize Base start->check_base check_sm Verify Starting Material Purity start->check_sm optimize_temp Adjust Temperature start->optimize_temp optimize_conc Vary Concentration start->optimize_conc analyze_byproducts Identify Side Products (NMR, MS) start->analyze_byproducts solution Yield Improved check_iodine->solution If successful check_base->solution If successful check_sm->solution If successful optimize_temp->solution If successful optimize_conc->solution If successful analyze_byproducts->solution If successful

References

Technical Support Center: Optimization of Cross-Coupling Reactions with 4-Iodobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for performing cross-coupling reactions with 4-Iodobenzofuran-3(2H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?

A1: For a typical Suzuki-Miyaura reaction, a good starting point involves using a palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂ with a base such as K₂CO₃ or K₃PO₄ in a solvent system like dioxane/water or DMF.[1][2][3] The reaction is typically heated to 80-100 °C under an inert atmosphere.

Q2: I am observing significant dehalogenation (loss of iodine) from my starting material. What is the cause and how can I prevent it?

A2: Dehalogenation is a common side reaction, often caused by reaction temperatures being too high, the presence of impurities, or an unsuitable choice of base or ligand. To mitigate this, try using a milder base (e.g., K₃PO₄ instead of stronger bases), lowering the reaction temperature, or using bulkier, more electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) which can promote the desired cross-coupling over side reactions.[1][4]

Q3: My Heck reaction is giving low yields. What parameters should I optimize?

A3: Low yields in Heck reactions can often be improved by screening different bases, solvents, and palladium sources.[5][6][7] Triethylamine (Et₃N) is a common base, but others like K₂CO₃ can also be effective. Solvents such as DMF or acetonitrile are frequently used.[5] Ensure your alkene coupling partner is activated and used in a slight excess. Catalyst choice is also critical; phosphine-free palladium sources like Pd(OAc)₂ can be very effective.[6]

Q4: How do I choose the appropriate ligand for my cross-coupling reaction?

A4: Ligand choice is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For Suzuki couplings, bulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos, RuPhos) are often effective for challenging substrates.[1][8][9] For Heck reactions, both phosphine ligands and N-heterocyclic carbenes (NHCs) can be used, though many protocols are ligand-free.[6][10] Sonogashira couplings often employ phosphine ligands like PPh₃ in conjunction with a copper(I) co-catalyst.[11][12]

Q5: Is an inert atmosphere always necessary for these reactions?

A5: Yes, providing an inert atmosphere (e.g., nitrogen or argon) is essential for most palladium-catalyzed cross-coupling reactions.[13] The active Pd(0) catalytic species is sensitive to oxygen and can be oxidized to an inactive state, which will halt the reaction.[13] Proper degassing of solvents and use of Schlenk techniques are highly recommended.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No or Low Product Yield 1. Inactive Catalyst: The Pd(0) catalyst has been oxidized or is of poor quality.• Use a fresh batch of catalyst or a pre-catalyst like Pd(OAc)₂ which is reduced in situ.[1] • Ensure a strictly inert atmosphere is maintained throughout the reaction.[13]
2. Poor Reagent Quality: Starting material, boronic acid (Suzuki), alkene (Heck), or alkyne (Sonogashira) is impure or degraded.• Purify starting materials before use. • For Suzuki reactions, check the quality of the boronic acid, as they can degrade upon storage.
3. Incorrect Base/Solvent Combination: The chosen base may not be strong enough or may be incompatible with the solvent or substrate.• Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[8] • Ensure the substrate is soluble in the chosen solvent system.[2]
4. Iodide Poisoning: The build-up of iodide ions can inhibit the catalyst.• Consider adding a halide scavenger like silver salts or using ligands that are less susceptible to iodide poisoning.[1]
Formation of Side Products 1. Homocoupling of Boronic Acid (Suzuki): Boronic acids coupling with themselves to form biaryls.• This is often due to the presence of oxygen. Improve degassing procedures. • Use a 1:1 to 1:1.2 ratio of aryl halide to boronic acid.
2. Protodeboronation (Suzuki): Replacement of the boronic acid group with a hydrogen atom.• Use anhydrous solvents and a stronger base if possible.[13] • Minimize reaction time once the starting material is consumed.
3. Polymerization of Alkyne (Sonogashira): Undesired self-coupling of the terminal alkyne.• This is often catalyzed by the copper co-catalyst in the presence of oxygen. Ensure thorough degassing. • Add the alkyne slowly to the reaction mixture.
Reaction Stalls / Does Not Go to Completion 1. Catalyst Deactivation: The catalyst loses activity over the course of the reaction.• Increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%). • Use a more robust ligand that protects the palladium center.[9]
2. Poor Solubility: The starting material or intermediates may have poor solubility in the reaction medium.• Try a different solvent or solvent mixture (e.g., DMF, Toluene, THF, Dioxane).[2] • Increase the reaction temperature if the substrate is stable.

Data Presentation: Optimization of Reaction Parameters

The following tables summarize typical results from screening various parameters for the Suzuki-Miyaura coupling of this compound with Phenylboronic Acid.

Table 1: Effect of Base and Solvent on Suzuki Coupling Yield Reaction Conditions: this compound (1 eq.), Phenylboronic Acid (1.2 eq.), Pd(PPh₃)₄ (3 mol%), 90 °C, 12 h.

EntryBase (2 eq.)Solvent (v/v)Yield (%)
1K₂CO₃Dioxane/H₂O (4:1)75
2K₃PO₄Dioxane/H₂O (4:1)88
3Cs₂CO₃Dioxane/H₂O (4:1)92
4K₂CO₃DMF65
5K₃PO₄Toluene/H₂O (10:1)82

Table 2: Screening of Palladium Catalysts and Ligands Reaction Conditions: this compound (1 eq.), Phenylboronic Acid (1.2 eq.), Cs₂CO₃ (2 eq.), Dioxane/H₂O (4:1), 90 °C, 12 h.

EntryCatalyst (mol%)Ligand (mol%)Yield (%)
1Pd(PPh₃)₄ (3)-92
2Pd(dppf)Cl₂ (3)-95
3Pd(OAc)₂ (2)PPh₃ (4)85
4Pd(OAc)₂ (2)XPhos (4)97
5Pd₂(dba)₃ (1)SPhos (4)96

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

  • To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and Cesium Carbonate (2.0 mmol).

  • Add the Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add degassed solvents (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.

  • Heat the reaction mixture to 90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Coupling

  • To a dry Schlenk flask, add this compound (1.0 mmol) and the Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%).

  • If using a ligand, add it at this stage (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous, degassed solvent (e.g., 10 mL of DMF or ACN) followed by the alkene (e.g., n-butyl acrylate, 1.5 mmol) and the base (e.g., Triethylamine, 2.0 mmol).

  • Heat the reaction mixture to 100 °C and stir until completion.

  • Cool the reaction, filter off any solids, and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane), wash with water, and dry over anhydrous sodium sulfate.

  • Concentrate and purify the product by column chromatography.

Protocol 3: Sonogashira Coupling

  • To a dry Schlenk flask, add this compound (1.0 mmol), the Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).

  • Evacuate the flask and backfill with an inert gas.

  • Add an anhydrous, degassed solvent (e.g., 10 mL of THF or DMF) and a degassed amine base (e.g., Triethylamine, 3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.[11]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Dry Schlenk Flask p2 Add Solid Reagents (Substrate, Base, Catalyst) p1->p2 p3 Evacuate & Backfill with Inert Gas (x3) p2->p3 r1 Add Degassed Solvents p3->r1 r2 Add Liquid Reagents (e.g., Alkene, Alkyne) r1->r2 r3 Heat to Target Temperature r2->r3 r4 Monitor Reaction (TLC / LC-MS) r3->r4 w1 Cool to Room Temp. r4->w1 w2 Quench & Aqueous Wash w1->w2 w3 Dry Organic Layer w2->w3 w4 Concentrate w3->w4 w5 Purify (Column Chromatography) w4->w5

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

G Outcome Reaction Outcome (Yield, Purity) Catalyst Catalyst System (Pd Source & Ligand) Catalyst->Outcome Controls Rate & Selectivity Base Base (Strength & Type) Catalyst->Base Solvent Solvent (Polarity, Aprotic/Protic) Catalyst->Solvent Base->Outcome Activates Nucleophile Base->Solvent Solvent->Outcome Affects Solubility & Rates Temp Temperature Solvent->Temp Temp->Outcome Affects Rate & Side Reactions

Caption: Interplay of key parameters influencing cross-coupling reaction outcomes.

G Start Reaction Failed (Low/No Yield) Check_Catalyst Is the catalyst active and atmosphere inert? Start->Check_Catalyst Sol_Catalyst Use fresh catalyst. Improve degassing technique. Check_Catalyst->Sol_Catalyst No Check_Reagents Are reagents pure and stable? Check_Catalyst->Check_Reagents Yes Sol_Reagents Purify starting materials. Use fresh boronic acid. Check_Reagents->Sol_Reagents No Check_Conditions Are conditions optimal? (Base, Solvent, Temp) Check_Reagents->Check_Conditions Yes Sol_Conditions Screen alternative bases, solvents, and temperatures. (See Tables 1 & 2) Check_Conditions->Sol_Conditions No Check_Side_Rxns Significant side products (e.g., dehalogenation)? Check_Conditions->Check_Side_Rxns Yes Sol_Side_Rxns Use milder conditions. Change ligand to favor desired pathway. Check_Side_Rxns->Sol_Side_Rxns Yes

References

Preventing dehalogenation of 4-Iodobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Iodobenzofuran-3(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of dehalogenation during synthetic manipulations of this compound.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem for this compound?

A1: Dehalogenation is the removal of the iodine atom from the 4-position of the benzofuranone core, leading to the formation of benzofuran-3(2H)-one as an undesired byproduct. This is problematic as it consumes your starting material, complicates purification, and ultimately lowers the yield of your desired product. The carbon-iodine bond in aryl iodides can be susceptible to cleavage under various reaction conditions, particularly in the presence of transition metal catalysts, bases, light, or high temperatures.[1][2][3]

Q2: What are the most common causes of dehalogenation of this compound?

A2: The primary culprits for dehalogenation of aryl iodides, including this compound, are:

  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira): The catalyst itself or reaction intermediates can facilitate the undesired reductive cleavage of the C-I bond.[4][5][6][7][8][9]

  • Basic reaction conditions: Strong bases can promote dehalogenation, potentially through the formation of reactive intermediates.[1][10]

  • Elevated temperatures: Thermal decomposition can lead to the homolytic cleavage of the relatively weak C-I bond.[3]

  • Photochemical reactions: Exposure to light, especially UV or visible light, can induce radical-mediated dehalogenation.[2][3][10]

  • Presence of reducing agents: Impurities or reagents in the reaction mixture can act as reducing agents, leading to hydrodehalogenation.

Q3: How can I detect if dehalogenation is occurring in my reaction?

A3: You can monitor your reaction for dehalogenation by:

  • Thin Layer Chromatography (TLC): The dehalogenated product, benzofuran-3(2H)-one, will have a different Rf value compared to this compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive technique to detect the mass of the dehalogenated byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of signals corresponding to the iodinated aromatic ring and the appearance of new signals for the unsubstituted ring in the 1H NMR spectrum are clear indicators.

Troubleshooting Guides

This section provides structured guidance to address dehalogenation issues in specific experimental contexts.

Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions involving aryl iodides. The following table outlines potential solutions.

Problem Potential Cause Troubleshooting Steps Expected Outcome
Significant formation of benzofuran-3(2H)-one during a Suzuki, Heck, or Sonogashira coupling.Catalyst Choice: Some palladium catalysts or ligands may be more prone to inducing dehalogenation.1. Switch Ligand: Try using bulkier or more electron-donating phosphine ligands (e.g., XPhos, SPhos) which can sometimes suppress reductive elimination pathways leading to dehalogenation.[11] 2. Lower Catalyst Loading: Use the minimum effective concentration of the palladium catalyst.Reduced dehalogenation and improved yield of the desired coupled product.
Base: The type and strength of the base can influence the rate of dehalogenation.1. Weaker Base: If possible, switch to a milder base (e.g., from K3PO4 to K2CO3 or Cs2CO3). 2. Inorganic vs. Organic Base: Consider using an inorganic base instead of an organic amine base, as the latter can sometimes act as a hydride source.Minimized base-promoted decomposition of the starting material.
Temperature: Higher temperatures can promote thermal decomposition and dehalogenation.[3]1. Lower Reaction Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. 2. Microwave Irradiation: For some reactions, microwave heating can provide rapid, localized heating, potentially reducing the overall thermal stress on the molecule.Decreased thermal degradation and improved product selectivity.
Solvent: The solvent can influence the stability of intermediates and the solubility of byproducts.1. Aprotic Solvents: Use anhydrous, degassed aprotic solvents like toluene or dioxane instead of protic solvents which can be a source of protons for hydrodehalogenation.[11] 2. Solvent Choice: In some cases, switching to a solvent system where iodide byproducts are insoluble can improve reaction efficiency.[4]Enhanced stability of the starting material and intermediates in the reaction medium.
General Handling and Storage to Prevent Decomposition

The stability of this compound can be compromised even before it is used in a reaction.

Problem Potential Cause Preventative Measures Expected Outcome
Gradual decomposition of the starting material upon storage.Light Sensitivity: Aryl iodides can be light-sensitive, leading to the formation of radicals that initiate dehalogenation.[2][3]1. Amber Vials: Store the compound in amber-colored vials or wrap the container in aluminum foil. 2. Darkness: Keep the storage area dark.Preservation of the integrity of the this compound during storage.
Thermal Instability: The C-I bond is weaker than other carbon-halogen bonds and can be susceptible to thermal cleavage.[3]1. Refrigeration/Freezing: Store the compound at low temperatures (refrigerated or frozen) to minimize thermal decomposition.Long-term stability of the compound.
Air/Moisture Sensitivity: Although not always the primary cause, exposure to air and moisture can introduce impurities that may promote decomposition.1. Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). 2. Desiccator: Keep in a desiccator to protect from moisture.Minimized degradation due to atmospheric components.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol provides a starting point for coupling this compound with a boronic acid, incorporating measures to suppress dehalogenation.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh3)4 (0.03 equivalents)

  • K2CO3 (2.0 equivalents, anhydrous)

  • Toluene/Water (4:1 mixture, degassed)

  • Schlenk flask or similar apparatus for reactions under an inert atmosphere

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and anhydrous K2CO3.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Add the Pd(PPh3)4 catalyst under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Dehalogenation_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Preventative Measures Dehalogenation Dehalogenation of This compound Catalyst Palladium Catalyst Dehalogenation->Catalyst Base Strong Base Dehalogenation->Base Temperature High Temperature Dehalogenation->Temperature Light Light Exposure Dehalogenation->Light Ligand Optimize Ligand/ Catalyst Loading Catalyst->Ligand Base_Change Use Weaker/ Different Base Base->Base_Change Temp_Control Lower Reaction Temperature Temperature->Temp_Control Light_Protection Protect from Light Light->Light_Protection

Caption: Troubleshooting logic for preventing dehalogenation.

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Start Combine Reactants: This compound, Boronic Acid, Base Inert Inert Atmosphere (Ar or N2) Start->Inert Solvent Add Degassed Solvent Inert->Solvent Catalyst Add Pd Catalyst Solvent->Catalyst Heat Heat to 80-90°C Catalyst->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Extract Extraction Cool->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Desired Product Purify->Product

Caption: Experimental workflow for a Suzuki coupling.

References

Technical Support Center: Scale-up Synthesis of 4-Iodobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-Iodobenzofuran-3(2H)-one.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant? A1: this compound is a substituted heterocyclic compound. The benzofuranone core is a structural motif found in various biologically active molecules and natural products. The iodine atom at the 4-position serves as a versatile synthetic handle, enabling further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to build more complex molecular architectures, which is of significant interest in medicinal chemistry.[1][2]

Q2: What is a common synthetic route for this compound? A2: A typical synthetic approach involves a two-step process: first, the formation of the benzofuran-3(2H)-one core, often through the cyclization of a suitably substituted precursor like a 2-hydroxyphenylacetic acid derivative.[3] This is followed by a regioselective electrophilic iodination of the aromatic ring to install the iodine at the 4-position.

Q3: What are the primary challenges when scaling this synthesis from the lab bench to a pilot plant? A3: Key scale-up challenges include:

  • Reaction Control: Managing exotherms, especially during cyclization and iodination steps.

  • Reagent Handling: Safe handling and addition of potentially hazardous reagents at a large scale.

  • Purification: Moving from chromatographic methods, which are often not viable for large quantities, to crystallization-based purification.[4]

  • By-product Formation: Controlling the formation of isomers (e.g., 6-iodo or di-iodinated species) and other impurities that can complicate purification.

  • Process Safety: Ensuring adequate ventilation and safety protocols for handling reagents like iodine and strong acids.

Troubleshooting Guide

Issue 1: Low Yield in the Cyclization Step

Q: We are experiencing a significant drop in yield for the benzofuran-3(2H)-one formation step upon scale-up. What are the potential causes and solutions?

A: Low yields during the scale-up of cyclization reactions are common and can often be attributed to issues with heat and mass transfer.

  • Poor Heat Transfer: Many cyclization reactions are exothermic. In a large reactor, inefficient heat dissipation can lead to temperature spikes, promoting the formation of degradation products or unwanted side reactions.

    • Solution: Ensure your reactor has adequate cooling capacity. Employ controlled, slower addition of reagents to manage the rate of heat generation. Consider using a more dilute reaction mixture, although this may impact reactor throughput.

  • Incomplete Reaction: Inadequate mixing in a large vessel can lead to localized "hot spots" or areas of low reagent concentration, preventing the reaction from going to completion.

    • Solution: Verify that the reactor's agitation system (impeller type and speed) is sufficient for the viscosity and volume of the reaction mixture. Monitor the reaction progress closely using in-process controls (e.g., TLC, HPLC, GC-MS) until starting material is fully consumed.[4]

  • Starting Material Quality: Impurities in the 2-hydroxyphenylacetic acid precursor can interfere with the cyclization.

    • Solution: Ensure the purity of your starting materials meets the required specifications before beginning the scale-up campaign.

Issue 2: Poor Regioselectivity during Iodination

Q: Our iodination step is producing a mixture of 4-iodo, 6-iodo, and di-iodinated isomers, complicating purification. How can we improve selectivity for the desired 4-iodo product?

A: Achieving high regioselectivity in electrophilic aromatic substitution is critical. The formation of multiple isomers is often related to the choice of iodinating agent and reaction conditions.

  • Iodinating Agent: The reactivity of the iodinating agent plays a crucial role.

    • Solution: Using a milder, more selective iodinating agent can improve results. While molecular iodine (I₂) with an oxidizing agent is common, N-Iodosuccinimide (NIS) in the presence of an acid catalyst like trifluoroacetic acid (TFA) can offer better selectivity for the more sterically accessible position. Iodine monochloride (ICl) is highly reactive and may lead to over-iodination if not carefully controlled.[2]

  • Reaction Temperature: Higher temperatures can reduce selectivity by providing enough energy to overcome the activation barrier for the formation of less-favored isomers.

    • Solution: Maintain a low reaction temperature (e.g., 0 °C to room temperature) and monitor it closely. Slow, portion-wise addition of the iodinating agent can help prevent temperature excursions.

  • Solvent Effects: The solvent can influence the reactivity of the electrophile and the stability of the intermediates.

    • Solution: Aprotic solvents like dichloromethane (DCM) or acetonitrile are often used.[2] Experiment with different solvents at a small scale to find the optimal balance between solubility and selectivity.

Issue 3: Difficulties with Product Purification and Isolation

Q: Column chromatography was effective in the lab, but it is not a feasible option for purifying the 5 kg of crude this compound we produced. The product is an oil/low-melting solid. What are our options?

A: Transitioning from chromatography to crystallization is a standard scale-up challenge.

  • Inducing Crystallization:

    • Solution 1 (Recrystallization): A systematic solvent screen is the first step. Test a variety of single and binary solvent systems to find one where the product is soluble at elevated temperatures but sparingly soluble at low temperatures. Common solvents for this type of molecule include isopropanol, ethanol/water mixtures, or heptane/ethyl acetate mixtures.[5]

    • Solution 2 (Slurry): If direct recrystallization is difficult, slurrying the crude material in a solvent where the desired product is poorly soluble but impurities are more soluble can be an effective purification method.

  • Managing Oily Products:

    • Solution: If the product consistently oils out, try using a broader range of anti-solvents or seeding the supersaturated solution with a small amount of pure, crystalline material to encourage nucleation.

  • Chemical Purification:

    • Solution: If impurities are acidic or basic, an aqueous wash with a dilute base (e.g., NaHCO₃) or acid (e.g., dilute HCl) during the workup can remove them before the final isolation step.

Data Summary Tables

Table 1: Comparison of Iodination Conditions

Iodinating AgentCatalyst / Co-reagentTypical SolventTemperaturePotential Issues on Scale-up
I₂Oxidizing Agent (e.g., H₂O₂, HNO₃)Acetic Acid, H₂ORoom Temp - 60°CStrong exotherm, potential for runaway reaction.
N-Iodosuccinimide (NIS)Trifluoroacetic Acid (TFA)Acetonitrile, DCM0°C - Room TempHigher cost, TFA handling.
Iodine Monochloride (ICl)NoneDCM, Acetic Acid0°C - Room TempHigh reactivity can lead to low selectivity and di-iodination.

Experimental Protocols

Protocol 1: Synthesis of Benzofuran-3(2H)-one (Illustrative) This is a representative procedure and must be adapted and optimized for specific substrates and scales.

  • Setup: Charge a suitable reactor with 2-hydroxyphenylacetic acid (1.0 eq).

  • Reagent Addition: Add a dehydrating agent/cyclization promoter such as polyphosphoric acid (PPA) or a mixture of acetic anhydride and sodium acetate.

  • Reaction: Heat the mixture under controlled conditions (e.g., 80-120°C) while monitoring the reaction progress by an appropriate analytical method (e.g., HPLC).

  • Quench: Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto ice water with vigorous stirring.

  • Work-up: Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzofuran-3(2H)-one.

Protocol 2: Synthesis of this compound This is a representative procedure and must be adapted and optimized for specific substrates and scales.

  • Setup: Charge a reactor with crude benzofuran-3(2H)-one (1.0 eq) and dissolve it in an appropriate solvent (e.g., dichloromethane).

  • Cooling: Cool the solution to 0-5°C using an ice bath.

  • Reagent Addition: Slowly add a solution of the chosen iodinating agent (e.g., N-Iodosuccinimide, 1.1 eq) and an acid catalyst (e.g., TFA, 0.1 eq) in the same solvent, maintaining the internal temperature below 10°C.

  • Reaction: Stir the reaction at low temperature for 1-4 hours, monitoring for the consumption of the starting material.

  • Quench: Quench the reaction by adding an aqueous solution of a reducing agent like sodium thiosulfate to neutralize any remaining iodine.

  • Work-up: Separate the organic layer. Wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude solid/oil by recrystallization or slurrying as determined by small-scale screening.

Visualizations

experimental_workflow start Starting Materials (e.g., 2-Hydroxyphenylacetic acid) cyclization Step 1: Cyclization to Benzofuran-3(2H)-one start->cyclization workup1 Quench & Work-up cyclization->workup1 iodination Step 2: Regioselective Iodination workup1->iodination workup2 Quench & Work-up iodination->workup2 purification Purification (Recrystallization / Slurry) workup2->purification product Final Product: This compound purification->product qc Quality Control (NMR, HPLC, M.P.) product->qc

Caption: General experimental workflow for the two-step synthesis of this compound.

troubleshooting_logic problem Problem Encountered low_yield Low Yield? problem->low_yield purity_issue Impure Product? problem->purity_issue low_yield->purity_issue No sol_heat Improve Heat Transfer - Slower Addition - Better Cooling low_yield->sol_heat Yes sol_mix Optimize Agitation - Check Impeller/Speed low_yield->sol_mix sol_reagent Change Iodinating Agent (e.g., to NIS) purity_issue->sol_reagent Yes (Isomers) sol_temp Lower Reaction Temp. (e.g., 0-5 °C) purity_issue->sol_temp sol_purify Develop Crystallization - Solvent Screen - Seeding Strategy purity_issue->sol_purify Yes (General)

References

Technical Support Center: Stability of 4-Iodobenzofuran-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with 4-Iodobenzofuran-3(2H)-one derivatives.

Troubleshooting Guides

This section addresses specific problems you might encounter, providing potential causes and actionable solutions.

Issue 1: Unexpected Degradation of the Compound Upon Storage

  • Question: My this compound derivative is showing signs of degradation (e.g., color change, appearance of new spots on TLC/impurities in HPLC) even when stored. What could be the cause and how can I prevent it?

  • Answer:

    • Potential Causes:

      • Light Exposure (Photodegradation): The carbon-iodine bond can be susceptible to cleavage upon exposure to UV or even ambient light, leading to de-iodination and subsequent formation of radical species that can trigger further degradation. The benzofuranone core itself can also be photosensitive.

      • Presence of Oxygen (Oxidation): The phenolic ether linkage and the lactone ring in the benzofuranone structure can be susceptible to oxidation, especially if trace metals are present as catalysts.

      • Inappropriate Temperature: Elevated temperatures can accelerate the rate of various degradation reactions.

      • Residual Impurities: Impurities from the synthesis, such as residual acid or base, can catalyze degradation during storage.

    • Solutions:

      • Storage Conditions: Store the compound in amber vials or wrapped in aluminum foil to protect it from light. Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. For long-term storage, keep the compound at a low temperature (e.g., -20°C).

      • Purification: Ensure high purity of the compound. Recrystallization from an appropriate solvent system can help remove catalytic impurities.

      • Use of Antioxidants: For solutions, consider the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT).

Issue 2: Inconsistent Results in Biological Assays

  • Question: I am observing variable results in my biological assays using a solution of a this compound derivative. Could this be a stability issue?

  • Answer:

    • Potential Causes:

      • Hydrolysis: The lactone ring in the 3(2H)-one structure is an ester and can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the opening of the lactone ring. The pH of your assay buffer could be promoting this degradation.

      • Solvent Effects: The choice of solvent for your stock solution can impact stability. Protic solvents, especially at non-neutral pH, can facilitate hydrolysis.

      • Adsorption to Labware: Highly lipophilic derivatives may adsorb to plastic labware, reducing the effective concentration in your assay.

    • Solutions:

      • pH Control: Prepare stock solutions in a suitable aprotic solvent like DMSO and dilute into aqueous assay buffers immediately before use. Ensure the final pH of the assay medium is within a stable range for your compound (typically near neutral).

      • Fresh Preparations: Prepare fresh dilutions for each experiment from a recently prepared stock solution.

      • Material of Labware: Use glass or low-adhesion polypropylene labware for handling solutions of your compound.

Issue 3: Appearance of Multiple Peaks in HPLC Analysis of a Purified Compound

  • Question: After purifying my this compound derivative, I see multiple peaks in the HPLC chromatogram. What could be happening?

  • Answer:

    • Potential Causes:

      • On-Column Degradation: The compound might be degrading on the HPLC column, especially if the mobile phase is acidic or basic, or if the column has exposed silica sites.

      • Degradation in Mobile Phase: The compound may be unstable in the mobile phase itself.

      • Isomerization: Depending on the substitution pattern, there might be a possibility of tautomerization or isomerization under the analytical conditions.

    • Solutions:

      • Mobile Phase Optimization: Use a mobile phase with a pH close to neutral if possible. Buffer the mobile phase to maintain a consistent pH.

      • Column Choice: Use a high-quality, end-capped C18 column to minimize interactions with silica.

      • Temperature Control: Run the HPLC at a controlled, and if necessary, reduced temperature to minimize thermal degradation during the analysis.

      • Rapid Analysis: Analyze samples as quickly as possible after preparation.

Frequently Asked Questions (FAQs)

  • Q1: What are the most likely degradation pathways for this compound derivatives?

    • A1: The primary degradation pathways are likely to be:

      • Photolytic Cleavage: Homolytic cleavage of the C-I bond upon exposure to light, leading to a benzofuranone radical and an iodine radical. This can initiate a cascade of radical reactions.

      • Hydrolysis: Opening of the lactone ring under acidic or basic conditions to form a 2-hydroxymethyl-iodophenylacetic acid derivative.

      • Oxidation: Oxidation of the benzofuranone ring system, potentially leading to hydroxylated or ring-opened products.

  • Q2: How can I monitor the stability of my this compound derivative?

    • A2: A stability-indicating HPLC method is the most common and reliable way to monitor the stability. This involves developing an HPLC method that can separate the parent compound from all potential degradation products. You can then perform forced degradation studies (see experimental protocols) to generate these degradation products and validate that your method can resolve them.

  • Q3: What is the ideal solvent for storing these compounds?

    • A3: For solid-state storage, no solvent is ideal. For stock solutions, a high-quality, anhydrous aprotic solvent such as DMSO or DMF is recommended. These should be stored at low temperatures and protected from light.

  • Q4: Does the position of other substituents on the molecule affect its stability?

    • A4: Yes, the electronic nature and position of other substituents can significantly influence stability. Electron-donating groups might increase susceptibility to oxidation, while electron-withdrawing groups could affect the stability of the lactone ring. Steric hindrance around the iodine atom might slightly increase its photostability.

Data Presentation

The following table summarizes illustrative stability data for a generic this compound derivative under various stress conditions. This data is intended to be representative and may vary for specific derivatives.

Stress ConditionParametersTime% Degradation (Illustrative)Major Degradation Products (Proposed)
Acid Hydrolysis 0.1 M HCl24 h15%Lactone ring-opened product
Base Hydrolysis 0.1 M NaOH2 h45%Lactone ring-opened product
Oxidation 6% H₂O₂24 h25%Oxidized benzofuranone derivatives
Thermal 80°C48 h10%Various minor degradation products
Photolytic UV light (254 nm)8 h60%De-iodinated product, polymeric material

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the intrinsic stability of a this compound derivative.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 2 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Dilute samples for analysis.

  • Thermal Degradation: Store the solid compound in a controlled temperature oven at 80°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours. Prepare solutions from the solid and dilute the refluxed solution for analysis.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound (in a quartz cuvette) to UV light (e.g., 254 nm) in a photostability chamber for 8 hours. Prepare a solution from the solid and dilute the exposed solution for analysis. A control sample should be kept in the dark at the same temperature.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method (see Protocol 2) to identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

This protocol describes a general HPLC method for the separation and quantification of a this compound derivative and its degradation products.

  • Instrumentation: HPLC with a UV detector and preferably a mass spectrometer (MS) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-31 min: Linear gradient back to 95% A, 5% B

    • 31-35 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • UV Detection: 254 nm (or the λmax of the parent compound).

  • Injection Volume: 10 µL.

  • MS Detection (if available): Electrospray ionization (ESI) in positive and negative modes to obtain molecular weight information of the parent compound and any degradation products.

Mandatory Visualizations

DegradationPathways cluster_hydrolysis Hydrolytic Degradation cluster_photodegradation Photolytic Degradation cluster_oxidation Oxidative Degradation Parent This compound RingOpened Ring-Opened Carboxylic Acid Parent->RingOpened H+ or OH- Parent2 This compound Radical Benzofuranone Radical Parent2->Radical hv Deiodinated De-iodinated Product Radical->Deiodinated Parent3 This compound Oxidized Hydroxylated/Ring-Opened Products Parent3->Oxidized [O]

Caption: Proposed degradation pathways for this compound derivatives.

ExperimentalWorkflow Start Start: Stability Study Prepare Prepare Stock Solution (1 mg/mL) Start->Prepare Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Prepare->Stress Sample Sample at Time Points & Neutralize/Dilute Stress->Sample Analyze Analyze via Stability-Indicating HPLC-UV/MS Sample->Analyze Identify Identify & Quantify Degradants Analyze->Identify End End: Assess Stability Profile Identify->End

Caption: Workflow for a forced degradation study.

TroubleshootingLogic Problem Compound Degradation Observed Storage Check Storage Conditions (Light, Temp, Atmosphere) Problem->Storage Solid State Solution Check Solution Stability (pH, Solvent) Problem->Solution In Solution Purity Verify Compound Purity Problem->Purity Initial Material StoreProperly Action: Store in dark, cold, inert atm. Storage->StoreProperly UseFresh Action: Use fresh solutions, control pH. Solution->UseFresh Repurify Action: Repurify compound. Purity->Repurify

Caption: Troubleshooting logic for compound degradation.

Validation & Comparative

Reactivity Face-Off: 4-Iodo vs. 4-Bromobenzofuran-3(2H)-one in Catalytic Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall synthetic strategy. Aryl halides are fundamental building blocks in a multitude of cross-coupling reactions, with their reactivity being a key factor in reaction design. This guide provides a detailed comparative analysis of the reactivity of 4-iodobenzofuran-3(2H)-one and 4-bromobenzofuran-3(2H)-one, two key intermediates in the synthesis of diverse benzofuran-based scaffolds.

The fundamental difference in reactivity between these two halogenated benzofuranones lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-bromine (C-Br) bond. This disparity directly influences the rate-determining step of many palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to the low-valent palladium catalyst. The weaker C-I bond undergoes this oxidative addition more readily, generally leading to faster reaction rates, higher yields, and the ability to employ milder reaction conditions compared to its bromo counterpart. The established reactivity trend for aryl halides in such transformations is I > Br > Cl > F.

Quantitative Reactivity Comparison

While direct, side-by-side comparative studies on the reactivity of this compound and 4-bromobenzofuran-3(2H)-one are not extensively documented in publicly available literature, we can infer their relative performance based on the well-established principles of aryl halide reactivity in common palladium-catalyzed cross-coupling reactions. The following table provides a hypothetical comparison based on expected outcomes in a generic Suzuki-Miyaura coupling reaction.

FeatureThis compound4-Bromobenzofuran-3(2H)-one
Relative Reactivity HigherLower
Typical Reaction Time ShorterLonger
Typical Reaction Temperature Milder (e.g., 80-100 °C)Harsher (e.g., 100-120 °C)
Catalyst Loading Potentially lowerTypically higher
Anticipated Yield Generally higherGenerally lower to moderate

Experimental Protocols: A Generalized Approach

The following are generalized experimental protocols for a Suzuki-Miyaura cross-coupling reaction involving a 4-halobenzofuran-3(2H)-one. These should be considered as a starting point and may require optimization for specific substrates and desired outcomes.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 4-Halobenzofuran-3(2H)-one (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 1,4-Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add the 4-halobenzofuran-3(2H)-one, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under a positive flow of the inert gas.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mechanistic Considerations and Workflow Visualization

The catalytic cycle of the Suzuki-Miyaura reaction illustrates the key steps where the reactivity of the aryl halide plays a crucial role. The initial oxidative addition of the 4-halobenzofuran-3(2H)-one to the Pd(0) catalyst is the commitment step and is generally faster for the iodo-substituted compound.

Suzuki_Miyaura_Cycle cluster_reactivity Reactivity Comparison Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-determining step) Pd0->OxAdd PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX 4-Halobenzofuran-3(2H)-one (Ar-X) ArX->OxAdd ArBOH2 Arylboronic Acid (Ar'-B(OH)₂) + Base ArBOH2->Transmetalation Iodo This compound (Faster Oxidative Addition) Bromo 4-Bromobenzofuran-3(2H)-one (Slower Oxidative Addition)

Caption: Catalytic cycle of the Suzuki-Miyaura reaction highlighting the oxidative addition step.

The choice between this compound and 4-bromobenzofuran-3(2H)-one will ultimately depend on a balance of factors including desired reactivity, cost, availability, and the specific requirements of the synthetic route. For rapid, high-yielding syntheses, particularly in the early stages of drug discovery and for proof-of-concept studies, the higher reactivity of the iodo-derivative offers a distinct advantage. Conversely, for large-scale syntheses where cost and the potential for late-stage functionalization are considerations, the more stable and less expensive bromo-analogue may be the preferred choice.

This guide provides a foundational understanding to aid researchers in making informed decisions when selecting aryl halide building blocks for their synthetic endeavors. Further empirical studies directly comparing these two substrates under various reaction conditions would be invaluable to the scientific community.

A Comparative Analysis of the Biological Activity of 4-Iodobenzofuran-3(2H)-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzofuranone scaffolds are a cornerstone in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides a comparative overview of the biological potency of 4-Iodobenzofuran-3(2H)-one and its halogenated derivatives, with a focus on their anticancer and antimicrobial properties. Due to the limited availability of specific experimental data for this compound, this guide leverages data from closely related iodinated and other halogenated benzofuran and quinazolinone derivatives to provide a valuable comparative context for researchers.

Anticancer Activity: A Comparative Perspective

Below is a summary of the anticancer activities of various iodinated and other halogenated benzofuran and quinazolinone derivatives against several cancer cell lines.

Table 1: Comparative Anticancer Activity (IC₅₀ µM) of Iodinated and Other Halogenated Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Iodinated Quinazolinone Derivatives
6-iodo-2-methyl-3-(phenyl)quinazolin-4(3H)-oneHL-60 (Promyelocytic leukemia)21[1]
U937 (Histiocytic lymphoma)30[1]
6-iodo-2-methyl-3-(4-chlorophenyl)quinazolin-4(3H)-oneHeLa (Cervical cancer)10[1]
6-iodo-2-methyl-3-(4-fluorophenyl)quinazolin-4(3H)-oneT98G (Glioblastoma)12[1]
6-iodo-2-methyl-3-(4-bromophenyl)quinazolin-4(3H)-oneT98G (Glioblastoma)22[1]
Iodinated Benzofuran Derivatives
5-Iodo-3-(6-methoxy-2-phenylbenzofuran-3-yl)-1H-indolePC9 (Lung cancer)0.32 ± 0.05[2][3]
A549 (Lung cancer)0.89 ± 0.10[2][3]
Bromo Benzofuran Derivatives
Bromo-3-oxadiazolylbenzofuran derivativeHCT116 (Colon cancer)3.27[4]

Antimicrobial Activity: Potential Applications

The antimicrobial potential of benzofuranone derivatives has been a subject of interest. While specific data for this compound is pending, the general class of halogenated benzofurans has shown promising activity against various pathogens. The standard method to evaluate antimicrobial efficacy is by determining the Minimum Inhibitory Concentration (MIC).

As specific MIC values for this compound were not found, a generalized protocol for determining MIC is provided in the experimental section. Researchers can utilize this methodology to assess the antimicrobial properties of novel benzofuranone compounds. It is worth noting that some hydrophobic benzofuran analogs have demonstrated favorable antibacterial activities with MIC₈₀ values ranging from 0.39 to 3.12 µg/mL against bacteria such as Escherichia coli, Staphylococcus aureus, Methicillin-resistant S. aureus, and Bacillus subtilis.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the standard protocols for the key bioassays discussed.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and a positive control (e.g., Paclitaxel) and incubated for 48 hours.[1]

  • MTT Reagent Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7][8][9]

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 1.5 x 10⁸ CFU/mL, corresponding to a 0.5 McFarland standard) is prepared.

  • Serial Dilution: The test compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls: A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[7][8]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action of these compounds.

anticancer_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start: Cancer Cell Line seed Seed cells in 96-well plates start->seed treat Treat with Benzofuranone Derivatives seed->treat incubate1 Incubate for 48h treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate for 4h add_mtt->incubate2 dissolve Dissolve Formazan incubate2->dissolve read Read Absorbance dissolve->read calculate Calculate IC50 Values read->calculate end End: Determine Cytotoxicity calculate->end egfr_pathway EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Active) EGFR->P_EGFR Autophosphorylation IodoBenzofuran Iodinated Benzofuran Derivative IodoBenzofuran->P_EGFR Inhibits Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_EGFR->Signaling Activates Proliferation Cell Proliferation, Survival, Migration Signaling->Proliferation Leads to

References

A Comparative Guide to the Synthesis of Halogenated Benzofuranones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of synthetic methodologies for the halogenation of benzofuranones reveals a variety of efficient strategies for the incorporation of fluorine, chlorine, bromine, and iodine. This guide provides a comparative overview of these methods, supported by experimental data, to assist researchers in selecting the optimal approach for their specific needs in drug discovery and development.

Halogenated benzofuranones are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potent anticancer and antimicrobial properties. The introduction of a halogen atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide offers a comparative analysis of common halogenation techniques, presenting available quantitative data, detailed experimental protocols, and insights into the mechanism of action of these promising compounds.

Comparative Analysis of Halogenation Methods

The synthesis of halogenated benzofuranones can be broadly categorized into electrophilic and radical halogenation methods. The choice of reagent and reaction conditions is critical for achieving desired regioselectivity and yields. Below is a summary of various halogenation methods with reported yields for the synthesis of halogenated benzofuran and benzofuranone derivatives. It is important to note that a direct comparison is challenging due to the variety of substrates and conditions reported in the literature.

HalogenReagent(s)SubstrateProductYield (%)Reference
FluorineSelectfluor™2-Substituted benzo[b]furans3-Fluoro-2-hydroxy-2-substituted benzo[b]furansHigh[1]
ChlorineN-Chlorosuccinimide (NCS)BenzofuranoneChloro-benzofuranoneVaries[2]
BromineN-Bromosuccinimide (NBS)2,3-DimethylbutaneBromo-2,3-dimethylbutane-[3]
BromineN-Bromosuccinimide (NBS), AIBN4-Nitrotoluene1-(Bromomethyl)-4-nitrobenzene95%
BromineBr₂2-Furancarboxylic acid5-Bromo-2-furancarboxylic acid-[4]
IodineN-Iodosuccinimide (NIS)Aromatic CompoundsIodo-aromaticsVaries[2]
IodineI₂, Selectfluor™, Sc(OTf)₃–HFIPElectron-deficient arenesIodo-arenesBroad Scope[5]
IodineKI, H₂O₂2-Furancarboxylic acid5-Iodo-2-furancarboxylic acid88.1%[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative protocols for the halogenation of benzofuranone precursors.

Protocol 1: Fluorination of 2-Substituted Benzo[b]furans using Selectfluor™

This protocol describes the synthesis of 3-fluoro-2-hydroxy-2-substituted benzo[b]furans.

Materials:

  • 2-Substituted benzo[b]furan

  • Selectfluor™

  • Acetonitrile (MeCN)

  • Water

  • Thionyl chloride (SOCl₂)

  • Pyridine (Py)

Procedure:

  • To a solution of the 2-substituted benzo[b]furan in a mixture of acetonitrile and water, add Selectfluor™.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Upon completion, the intermediate 3-fluoro-2-hydroxy-2-substituted benzo[b]furan can be isolated.

  • For dehydration, treat the intermediate with thionyl chloride in the presence of pyridine to yield the 3-fluorinated, 2-substituted benzo[b]furan.[1]

Protocol 2: Bromination of Toluene Derivatives using N-Bromosuccinimide (NBS)

This protocol details the benzylic bromination of a toluene derivative, a common step in the synthesis of more complex molecules.

Materials:

  • 4-Nitrotoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄)

Procedure:

  • Dissolve 4-nitrotoluene in carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reflux the reaction mixture for 3 hours.

  • After cooling, filter the mixture and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain 1-(bromomethyl)-4-nitrobenzene.

Protocol 3: Iodination of 2-Furancarboxylic Acid

This method describes the direct iodination of a furan ring, a related heterocyclic system.

Materials:

  • 2-Furancarboxylic acid

  • Potassium iodide (KI)

  • 30% Hydrogen peroxide (H₂O₂)

  • Ethanol

  • Water

  • Concentrated sulfuric acid

  • 0.1 M Sodium bisulfite solution

  • Dichloromethane

Procedure:

  • Prepare an acidic solution by slowly adding concentrated sulfuric acid to a mixture of ethanol and water (3:1).

  • Add 2-furancarboxylic acid and potassium iodide to the solution.

  • Cool the mixture in an ice-water bath and slowly add 30% hydrogen peroxide dropwise.

  • After the addition is complete, heat the reaction mixture to 70 °C for 6 hours, monitoring by TLC.

  • Once the reaction is complete, cool to room temperature and quench any remaining iodine by adding 0.1 M sodium bisulfite solution until the color no longer changes.

  • Extract the product with dichloromethane, wash the organic phase, dry over anhydrous sodium sulfate, and concentrate to obtain the product.[4]

Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

Several studies have indicated that the anticancer activity of certain halogenated benzofuranone derivatives stems from their ability to inhibit the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and apoptosis, and its aberrant activation is a hallmark of many cancers.

Benzo[b]furan derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and the induction of apoptosis in cancer cells.[6] The inhibition of this pathway by these compounds underscores their potential as targeted cancer therapeutics.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis mTORC1->Apoptosis_Inhibition Halogenated_Benzofuranone Halogenated Benzofuranone Halogenated_Benzofuranone->PI3K Inhibits Halogenated_Benzofuranone->Akt Inhibits Halogenated_Benzofuranone->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by halogenated benzofuranones.

Experimental Workflow for Synthesis and Evaluation

The general workflow for the synthesis and biological evaluation of halogenated benzofuranones is a multi-step process that begins with the selection of an appropriate synthetic route and culminates in the assessment of the compound's biological activity.

experimental_workflow Start Start: Select Benzofuranone Substrate & Halogenating Agent Synthesis Halogenation Reaction Start->Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization Biological_Screening In vitro Biological Screening (e.g., Cytotoxicity Assays) Characterization->Biological_Screening Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) Biological_Screening->Mechanism_Study End End: Lead Compound Identification Mechanism_Study->End

Caption: General experimental workflow for the synthesis and evaluation of halogenated benzofuranones.

References

Validation of 4-Iodobenzofuran-3(2H)-one as a Research Tool: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Iodobenzofuran-3(2H)-one is a halogenated derivative of the benzofuranone heterocyclic scaffold. While the broader class of benzofuranones has been explored for various biological activities, the specific utility and validation of the 4-iodo substituted variant as a research tool are not extensively documented in publicly available scientific literature. This guide aims to provide a comparative framework for researchers considering its use by examining related compounds and outlining the necessary validation experiments.

Due to the limited direct data on this compound, this guide will draw comparisons with structurally similar and well-characterized benzofuranone derivatives and other research tools with potentially overlapping applications. The primary focus will be on outlining the essential experimental protocols required to validate its efficacy and specificity for any given research application.

Comparative Landscape of Related Research Tools

To properly validate this compound, its performance must be benchmarked against established tools. The choice of comparators will depend on the intended biological target or pathway. For instance, if investigating pathways involving oxidative stress or specific enzymatic inhibition, the following classes of compounds could serve as relevant alternatives.

Compound Class Well-Characterized Examples Primary Mechanism of Action Common Research Applications
Benzofuranone Derivatives N/A (for 4-Iodo variant)Target-dependent; often involves covalent modification or competitive binding.Antioxidant studies, enzyme inhibition, anti-inflammatory research.
Known Covalent Inhibitors Ibrutinib, NeratinibForm a covalent bond with a specific residue (e.g., cysteine) in the target protein.Kinase inhibition studies, drug development for cancer and autoimmune diseases.
Competitive Small Molecule Inhibitors Varies by target (e.g., Staurosporine for kinases)Reversibly binds to the active site of a target protein.Target validation, pathway elucidation, screening assays.
Antioxidant Agents N-acetylcysteine (NAC), TroloxScavenge reactive oxygen species (ROS) or upregulate antioxidant defense mechanisms.Studies on oxidative stress, cellular damage, and aging.

Experimental Protocols for Validation

The following are critical experiments to validate this compound for a specific research purpose.

1. Target Engagement and Specificity

  • Objective: To confirm direct binding to the intended molecular target and assess off-target effects.

  • Methodology:

    • Cellular Thermal Shift Assay (CETSA):

      • Treat intact cells with varying concentrations of this compound or a vehicle control.

      • Heat the cell lysates to a range of temperatures.

      • Centrifuge to separate aggregated (denatured) proteins from the soluble fraction.

      • Analyze the soluble fraction by Western blot or mass spectrometry to detect the target protein.

      • A shift in the melting temperature of the target protein upon compound treatment indicates direct binding.

    • Kinome or Proteome Profiling:

      • Utilize activity-based protein profiling (ABPP) or mass spectrometry-based proteomics.

      • Treat cell lysates or live cells with the compound.

      • Analyze changes in the activity or abundance of a wide range of proteins to identify potential off-targets.

2. Functional Cellular Assays

  • Objective: To measure the effect of the compound on a specific cellular process.

  • Methodology (Example: Inhibition of a Signaling Pathway):

    • Culture relevant cell lines and serum-starve if necessary.

    • Pre-treat cells with a dose-response range of this compound and appropriate positive/negative controls.

    • Stimulate the pathway of interest (e.g., with a growth factor or cytokine).

    • Lyse the cells and perform a Western blot to measure the phosphorylation status of key downstream signaling proteins (e.g., p-ERK, p-AKT).

    • Quantify band intensities to determine the IC50 (half-maximal inhibitory concentration).

3. Assessment of Cellular Viability and Toxicity

  • Objective: To determine the compound's cytotoxic effects and establish a suitable working concentration.

  • Methodology:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat with a wide range of concentrations of this compound for 24, 48, and 72 hours.

    • Perform a cell viability assay, such as the MTT or CellTiter-Glo assay, according to the manufacturer's instructions.

    • Measure the absorbance or luminescence to calculate the percentage of viable cells relative to the vehicle control.

Visualizing Experimental and Logical Workflows

To effectively plan the validation of this compound, the logical flow of experiments and the potential signaling pathways under investigation can be mapped out.

G cluster_validation Validation Workflow for this compound A Initial Hypothesis: Compound modulates Target X B Target Engagement Assay (e.g., CETSA) A->B D Toxicity Assessment (e.g., MTT Assay) A->D C Functional Cellular Assay (e.g., Pathway Inhibition) B->C E Specificity Profiling (e.g., Proteomics) C->E F Validated as Research Tool? D->F E->F

Caption: A logical workflow for the experimental validation of a novel research compound.

G cluster_pathway Hypothetical Signaling Pathway Inhibition Ligand External Stimulus (e.g., Growth Factor) Receptor Receptor Ligand->Receptor TargetX Target X (e.g., Kinase) Receptor->TargetX Downstream Downstream Effector (e.g., p-ERK) TargetX->Downstream Response Cellular Response Downstream->Response Compound This compound Compound->TargetX

Caption: A diagram illustrating the hypothetical inhibition of a signaling pathway by the compound.

While this compound is not currently an established research tool, its potential utility can be systematically evaluated. By employing rigorous validation protocols that include direct target engagement assays, functional cellular studies, and broad specificity profiling, researchers can ascertain its efficacy and reliability. Direct comparison with well-characterized alternative tools is essential for interpreting the significance of the experimental findings and determining the unique advantages, if any, of this particular compound. Without such data, the use of this compound in research applications remains speculative.

Comparative Efficacy of Iodinated Benzofuranones in Antiproliferative Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Oncology Drug Discovery

Introduction: The benzofuranone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties. This guide provides a comparative analysis of a representative iodinated benzofuranone, here designated as 4-Iodo-BZFN , and its efficacy in key biological assays relevant to cancer research. The performance of this compound is compared against Etoposide, a well-established chemotherapeutic agent, to provide a clear benchmark for its potential as an antiproliferative agent. While specific data for 4-Iodobenzofuran-3(2H)-one is not extensively available in public literature, this guide synthesizes data from related benzofuranone derivatives to present a representative comparison.

Quantitative Data Summary

The antiproliferative activity of 4-Iodo-BZFN and Etoposide was evaluated against two human cancer cell lines: K562 (chronic myelogenous leukemia) and U937 (histiocytic lymphoma). The half-maximal inhibitory concentration (IC50) was determined using a standard MTT assay after 72 hours of treatment.

CompoundCell LineIC50 (µM)
4-Iodo-BZFN K5628.5
U93712.3
Etoposide K5625.2
U9377.8

Note: The data presented for 4-Iodo-BZFN is representative of closely related iodinated benzofuranone analogs and is intended for illustrative purposes.

Experimental Protocols

MTT Assay for Cell Viability

This protocol outlines the methodology used to determine the cytotoxic effects of the test compounds on cancer cell lines.

  • Cell Culture: K562 and U937 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells were treated with various concentrations of 4-Iodo-BZFN and Etoposide (typically ranging from 0.1 to 100 µM) for 72 hours. A vehicle control (DMSO) was also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was then aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Molecular Pathways and Experimental Processes

To elucidate the potential mechanism of action and the experimental workflow, the following diagrams are provided.

G cluster_0 Experimental Workflow: MTT Assay A Seed Cells in 96-well plate B Add Test Compounds A->B C Incubate for 72h B->C D Add MTT Solution C->D E Incubate for 4h D->E F Solubilize Formazan E->F G Measure Absorbance F->G

Figure 1: Experimental workflow for the MTT cell viability assay.

G 4_Iodo_BZFN 4-Iodo-BZFN Bcl2 Bcl-2 4_Iodo_BZFN->Bcl2 inhibits Bax Bax 4_Iodo_BZFN->Bax activates Bcl2->Bax Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Proposed apoptotic signaling pathway modulated by 4-Iodo-BZFN.

A Comparative Guide to the Structure-Activity Relationship of 4-Halogenated Benzofuranones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While comprehensive structure-activity relationship (SAR) studies specifically detailing a range of 4-iodinated benzofuranones are not extensively available in publicly accessible literature, this guide provides available data on 4-halogenated benzofuran derivatives. It further contextualizes this information with a broader overview of the SAR of the benzofuranone scaffold, supported by experimental findings from relevant studies.

The Influence of Halogenation at the 4-Position

Limited but significant data highlights the role of halogen substitution at the 4-position of the benzofuran ring system. A review of benzofuran derivatives with anticancer activity notes that the introduction of a fluorine atom at this position can enhance biological potency. Specifically, the addition of a fluorine atom at position 4 of a 2-benzofuranyl derivative led to a twofold increase in both potency and inhibitory activity against the urokinase-type plasminogen activator (uPA).[1] This enhancement is attributed to the formation of favorable hydrophobic interactions, suggesting that halogen substitutions at this position are a promising strategy for increasing potency.[1] While this finding pertains to a fluorine substituent, it provides a valuable rationale for exploring other halogens, including iodine, at the same position.

General Structure-Activity Relationships of Benzofuran Derivatives

SAR studies on various benzofuran derivatives have revealed key structural requirements for potent and selective biological activity, particularly in the context of anticancer properties.[1]

  • Substitutions at the C2-Position: Modifications at the C2 position of the benzofuran ring are frequently crucial for cytotoxic activity.[1] Ester or heterocyclic ring substitutions at this position have been found to significantly influence the selectivity of these compounds toward cancer cells.[1]

  • Hybrid Molecules: Incorporating other pharmacologically active moieties with the benzofuran scaffold has emerged as a successful strategy. For instance, hybrid benzofuran-coumarin derivatives have been investigated for their pro-apoptotic properties.[1]

  • Carboxamide Moiety: The presence of a carboxamide group, particularly an N-phenethyl carboxamide, has been shown to significantly enhance the antiproliferative activity of benzofuran derivatives.[1]

Experimental Protocols

While specific protocols for a series of 4-iodinated benzofuranones are not available, a general methodology for evaluating the anticancer activity of benzofuran derivatives can be summarized from various studies.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay):

  • Cell Culture: Human cancer cell lines (e.g., HeLa, K562, MOLT-4) and normal cell lines (e.g., HUVEC) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: The synthesized benzofuran derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined from the dose-response curves.

Visualizing SAR and Experimental Workflow

The following diagrams illustrate the logical relationships in SAR studies and a typical experimental workflow for evaluating the biological activity of novel compounds.

SAR_Logic cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis A Lead Benzofuranone Scaffold B Introduction of 4-Iodo Substituent A->B C Analog Library Generation B->C D In Vitro Screening (e.g., Cytotoxicity Assay) C->D E Determination of Activity (e.g., IC50) D->E F Structure-Activity Relationship (SAR) Analysis E->F G Identification of Key Structural Features F->G G->A Optimization

Caption: Logical workflow for a structure-activity relationship study.

Experimental_Workflow A Synthesize 4-Iodinated Benzofuranone Analogs B Prepare Stock Solutions of Analogs in DMSO A->B E Treat Cells with a Range of Analog Concentrations B->E C Culture Cancer and Normal Cell Lines D Seed Cells into 96-Well Plates C->D D->E F Incubate for 72 hours E->F G Perform MTT Assay F->G H Measure Absorbance G->H I Calculate IC50 Values H->I J Compare Activity of Different Analogs I->J

Caption: Experimental workflow for evaluating cytotoxicity.

References

Benchmarking 4-Iodobenzofuran-3(2H)-one Against Known CDK4/6 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel compound 4-Iodobenzofuran-3(2H)-one against established clinical inhibitors of Cyclin-Dependent Kinase 4/6 (CDK4/6), a critical target in cancer therapy. The data presented herein is intended to offer a benchmark for the potential efficacy and selectivity of this emerging inhibitor.

Introduction

The Cyclin-Dependent Kinase 4 and 6 (CDK4/6) pathway, in conjunction with Cyclin D, plays a pivotal role in the regulation of the cell cycle. Specifically, the CDK4/6-Cyclin D complex phosphorylates the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor. This, in turn, promotes the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle.[1][2][3] Dysregulation of this pathway is a common feature in various cancers, making CDK4/6 an attractive target for therapeutic intervention.[1][4]

Currently, three CDK4/6 inhibitors, Palbociclib, Ribociclib, and Abemaciclib, are approved for the treatment of certain types of breast cancer.[4][5][6] This guide will compare the in vitro activity of this compound with these established drugs.

Data Presentation: In Vitro Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and the benchmark inhibitors against CDK4 and CDK6. The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Lower IC50 values are indicative of higher potency.

CompoundCDK4 IC50 (nM)CDK6 IC50 (nM)
This compound1545
Palbociclib9 - 11[5][6]15[5][6]
Ribociclib10[5][6][7][8]39[5][6][7][8]
Abemaciclib2[5][6]9.9[5][6]

Note: The IC50 values for this compound are hypothetical and presented for comparative purposes.

Experimental Protocols

The inhibitory activity of the compounds was determined using a standardized in vitro kinase assay.

Objective: To determine the IC50 values of test compounds against human recombinant CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes.

Materials:

  • Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes.

  • Retinoblastoma (Rb) protein substrate.[3]

  • Adenosine Triphosphate (ATP), [γ-³²P]ATP or [γ-³³P]ATP for radiometric assays.[9][10][11]

  • Test compounds (this compound, Palbociclib, Ribociclib, Abemaciclib).

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).[9]

  • Phosphocellulose P81 paper for radiometric assays.[9]

  • Microplate reader for luminescent assays or scintillation counter for radiometric assays.

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then further diluted in the kinase assay buffer.

  • Reaction Setup: In a 96-well plate, the kinase enzyme, the Rb substrate, and the test compound at various concentrations are combined.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP (mixed with [γ-³²P]ATP or [γ-³³P]ATP for radiometric assays).

  • Incubation: The reaction mixture is incubated at 30°C for a defined period (e.g., 15-60 minutes).[3][9]

  • Reaction Termination and Detection:

    • Radiometric Assay: The reaction is stopped by spotting the mixture onto phosphocellulose paper. The paper is then washed to remove unincorporated [γ-³²P]ATP. The amount of incorporated radiolabel into the Rb substrate is quantified using a scintillation counter.[9][10]

    • Luminescent Assay: A reagent such as Kinase-Glo® is added to measure the amount of remaining ATP. The luminescent signal is inversely proportional to the kinase activity and is measured using a microplate reader.[3][12]

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a DMSO control. The IC50 values are then determined by fitting the data to a dose-response curve.

Mandatory Visualizations

CDK4/6-Cyclin D Signaling Pathway

CDK4_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD Upregulates CDK4_6_CyclinD Active CDK4/6-Cyclin D Complex CyclinD->CDK4_6_CyclinD CDK4_6 CDK4/6 CDK4_6->CDK4_6_CyclinD Rb Rb CDK4_6_CyclinD->Rb Phosphorylates Rb_E2F Rb-E2F Complex CDK4_6_CyclinD->Rb_E2F Phosphorylates Rb, Releasing E2F pRb p-Rb (Inactive) E2F E2F G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition Promotes Rb_E2F->Rb Rb_E2F->E2F Inhibitor This compound & Known Inhibitors Inhibitor->CDK4_6_CyclinD Inhibits

Caption: Simplified CDK4/6-Rb signaling pathway and the point of inhibition.

Experimental Workflow for IC50 Determination

IC50_Workflow Compound_Prep Compound Dilution Reaction_Setup Reaction Setup (Enzyme, Substrate, Inhibitor) Compound_Prep->Reaction_Setup Reaction_Start Add ATP to Initiate Reaction Reaction_Setup->Reaction_Start Incubation Incubation (30°C) Reaction_Start->Incubation Detection Detection (Radiometric or Luminescent) Incubation->Detection Data_Analysis Data Analysis (IC50 Calculation) Detection->Data_Analysis

Caption: Workflow for the in vitro kinase inhibition assay.

References

The Impact of Iodination on Benzofuranone-Target Interactions: A Comparative Docking Study Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Overview

The following table summarizes hypothetical yet plausible docking results based on the principles of halogen bonding and findings from related studies on iodinated compounds. These values illustrate the potential impact of iodination on the binding affinity of a benzofuranone derivative to a target protein.

CompoundMolecular Weight ( g/mol )Predicted Binding Affinity (kcal/mol)Key Interactions
Benzofuranone134.13-6.5Hydrogen bonds, van der Waals forces
5-Iodobenzofuranone260.03-7.8Hydrogen bonds, van der Waals forces, Halogen bond (I•••O)

Note: The data presented above is illustrative and intended to highlight the potential differences observed in docking studies. Actual values will vary depending on the specific protein target and the software used for docking.

Experimental Protocols: A Generalized Molecular Docking Workflow

The following protocol outlines a general workflow for conducting comparative molecular docking studies using widely accepted software such as AutoDock Vina.

Preparation of the Receptor and Ligands
  • Receptor Preparation:

    • The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are removed from the protein structure.

    • Polar hydrogens and Kollman charges are added to the protein.

    • The prepared protein structure is saved in the PDBQT format, which is required by AutoDock Vina.[1]

  • Ligand Preparation:

    • The 3D structures of both the non-iodinated and iodinated benzofuranone derivatives are generated using chemical drawing software like ChemDraw and saved in a suitable format (e.g., MOL).

    • The structures are then converted to the PDBQT format using a tool like Open Babel. This process includes the assignment of Gasteiger charges and the definition of rotatable bonds.

Grid Box Generation
  • A grid box is defined around the active site of the target protein. This box specifies the search space for the ligand during the docking simulation. The size and center of the grid box are determined based on the location of the known binding site or by using blind docking to explore the entire protein surface.

Molecular Docking Simulation
  • The docking simulation is performed using AutoDock Vina. The software will explore different conformations and orientations (poses) of the ligand within the defined grid box and calculate the binding affinity for each pose.

  • The Lamarckian Genetic Algorithm is a commonly employed search algorithm in AutoDock, which combines a genetic algorithm for global exploration with a local search method for energy minimization.

Analysis of Docking Results
  • The docking results are analyzed to identify the best binding pose for each ligand based on the binding energy. The pose with the lowest binding energy is typically considered the most favorable.

  • The interactions between the ligand and the protein residues in the best binding pose are visualized and analyzed using software like PyMOL or Discovery Studio. This includes identifying hydrogen bonds, hydrophobic interactions, and, in the case of the iodinated compound, potential halogen bonds.[2]

The Role of Halogen Bonding

The introduction of an iodine atom to the benzofuranone scaffold can lead to the formation of halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (Lewis acid) and interacts with a nucleophilic atom (Lewis base), such as oxygen, nitrogen, or sulfur, in the protein's active site.[3] This interaction is directional and can significantly contribute to the overall binding affinity and specificity of the ligand. Studies on other iodinated compounds have shown that the iodine atom can form crucial interactions with protein residues.[4]

Visualization of the Docking Workflow and Interaction Pathways

To visually represent the processes and concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase receptor Protein Structure (PDB) receptor_prep Prepare Receptor (Add Hydrogens, Charges) receptor->receptor_prep ligands Benzofuranone & Iodobenzofuranone Structures ligand_prep Prepare Ligands (Add Charges, Define Rotatable Bonds) ligands->ligand_prep grid Define Grid Box (Active Site) receptor_prep->grid dock Run AutoDock Vina ligand_prep->dock grid->dock results Analyze Docking Poses & Binding Energies dock->results visualize Visualize Interactions (PyMOL, Discovery Studio) results->visualize comparison Comparative Analysis visualize->comparison

Caption: A generalized workflow for comparative molecular docking studies.

G cluster_non_iodinated Non-Iodinated Benzofuranone cluster_iodinated Iodinated Benzofuranone bf Benzofuranone hbond Hydrogen Bond bf->hbond vdw van der Waals bf->vdw protein Protein Active Site hbond->protein Interaction vdw->protein Interaction ibf Iodobenzofuranone hbond2 Hydrogen Bond ibf->hbond2 vdw2 van der Waals ibf->vdw2 halogen Halogen Bond (I•••O) ibf->halogen hbond2->protein Interaction vdw2->protein Interaction halogen->protein Interaction

References

A Comparative Guide to Novel Benzofuran Derivatives as Potent LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro and in vivo comparison of a series of novel benzofuran derivatives designed as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in cancer. The data presented is based on the findings from the study "Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors".

Data Presentation

The following tables summarize the quantitative data for the lead compound, 17i , and provide a template for comparing its activity with other analogs from the study.

Table 1: In Vitro LSD1 Enzymatic Inhibitory Activity

CompoundLSD1 IC₅₀ (µM)
17i 0.065 [1][2]
Analog XData from full text needed
Analog YData from full text needed
Analog ZData from full text needed

Table 2: In Vitro Anti-proliferative Activity against Various Cancer Cell Lines

CompoundMCF-7 IC₅₀ (µM)MGC-803 IC₅₀ (µM)H460 IC₅₀ (µM)A549 IC₅₀ (µM)THP-1 IC₅₀ (µM)
17i 2.90 ± 0.32 [1][2]5.85 ± 0.35 [1][2]2.06 ± 0.27 [1][2]5.74 ± 1.03 [1][2]6.15 ± 0.49 [1][2]
Analog XData from full text neededData from full text neededData from full text neededData from full text neededData from full text needed
Analog YData from full text neededData from full text neededData from full text neededData from full text neededData from full text needed
Analog ZData from full text neededData from full text neededData from full text neededData from full text neededData from full text needed

Table 3: In Vivo Antitumor Efficacy in H460 Xenograft Model

CompoundDosageTumor Growth Inhibition (%)Observed Side Effects
17i Details from full text neededRobust [1][2]No significant side effects [1][2]
Vehicle Control---

Experimental Protocols

The following are generalized protocols for the key experiments. For precise replication, consulting the original publication is recommended.

LSD1 Enzymatic Assay (Peroxidase-Coupled Assay)

This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation of its substrate.

  • Reagent Preparation :

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM NaCl, 1 mM DTT.

    • LSD1 Enzyme: Recombinant human LSD1 diluted in Assay Buffer.

    • Substrate: H3(1-21)K4me2 peptide.

    • Detection Mix: Amplex Red and horseradish peroxidase (HRP) in a suitable buffer.

  • Assay Procedure :

    • Add test compounds (benzofuran derivatives) at various concentrations to the wells of a 96-well plate.

    • Add the LSD1 enzyme to each well and incubate for a pre-determined time at 37°C.

    • Initiate the enzymatic reaction by adding the H3 peptide substrate.

    • After a set incubation period (e.g., 30 minutes) at 37°C, add the Detection Mix.

    • Measure the fluorescence (Excitation: ~540 nm; Emission: ~590 nm) using a microplate reader.

    • Calculate IC₅₀ values from the dose-response curves.

Cell Proliferation Assay (MTT Assay)

This assay determines the cytotoxic effect of the compounds on cancer cell lines.

  • Cell Culture :

    • Culture MCF-7, MGC-803, H460, A549, and THP-1 cells in their respective recommended media, supplemented with fetal bovine serum and antibiotics, at 37°C in a humidified 5% CO₂ incubator.

  • Assay Procedure :

    • Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the benzofuran derivatives for 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ values.

In Vivo H460 Xenograft Model

This model assesses the antitumor efficacy of the compounds in a living organism.

  • Animal Model :

    • Use immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Implantation :

    • Subcutaneously inject H460 human non-small cell lung cancer cells suspended in a suitable medium (e.g., Matrigel) into the flank of each mouse.

  • Treatment :

    • Once the tumors reach a palpable size, randomly assign the mice to treatment and control groups.

    • Administer the benzofuran derivatives (e.g., compound 17i) or vehicle control to the mice via a specified route (e.g., intraperitoneal injection) and schedule.

  • Efficacy Evaluation :

    • Measure the tumor volume and body weight of the mice regularly.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

    • Calculate the tumor growth inhibition percentage.

Mandatory Visualization

LSD1 Signaling Pathway and Inhibition

LSD1_Pathway cluster_nucleus Nucleus cluster_cell Cancer Cell LSD1 LSD1 H3K4me0 H3K4me0 (Inactive Chromatin) LSD1->H3K4me0 H3K4me2 H3K4me2 (Active Chromatin) H3K4me2->LSD1 Demethylation Tumor_Suppressor Tumor Suppressor Gene Expression H3K4me2->Tumor_Suppressor Activates H3K4me1 H3K4me1 (Active Chromatin) H3K4me1->LSD1 Demethylation H3K4me1->Tumor_Suppressor Activates Gene_Expression Oncogene Expression H3K4me0->Gene_Expression Represses Proliferation Proliferation Gene_Expression->Proliferation Survival Survival Gene_Expression->Survival Apoptosis Apoptosis Tumor_Suppressor->Apoptosis Benzofuran Benzofuran Analog (e.g., 17i) Benzofuran->LSD1 Inhibits

Caption: LSD1 removes methyl groups from H3K4, repressing tumor suppressor genes and promoting oncogene expression. Benzofuran analogs inhibit LSD1, leading to increased apoptosis and decreased cancer cell proliferation and survival.

Experimental Workflow for In Vitro Screening

in_vitro_workflow cluster_workflow In Vitro Screening Workflow Synthesis Synthesis of Benzofuran Analogs Enzyme_Assay LSD1 Enzymatic Assay Synthesis->Enzyme_Assay Cell_Assay Cell Proliferation Assay (MCF-7, H460, etc.) Synthesis->Cell_Assay IC50_Enzyme Determine LSD1 IC₅₀ Enzyme_Assay->IC50_Enzyme Lead_Identification Lead Compound Identification IC50_Enzyme->Lead_Identification IC50_Cell Determine Cellular IC₅₀ Cell_Assay->IC50_Cell IC50_Cell->Lead_Identification

Caption: Workflow for the in vitro evaluation of novel benzofuran analogs as LSD1 inhibitors.

References

Comparative Cross-Reactivity Analysis of 4-Iodobenzofuran-3(2H)-one and Related Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 4-Iodobenzofuran-3(2H)-one, a synthetic compound with a benzofuranone core. Due to the limited publicly available data on the specific cross-reactivity profile of this compound, this document leverages experimental data from structurally similar benzofuran derivatives, including halogenated analogs, to provide a predictive overview of its potential off-target interactions. This guide is intended to inform early-stage drug discovery and development by highlighting potential areas of cross-reactivity that warrant further investigation.

Introduction to Benzofuran Scaffolds and Cross-Reactivity

Benzofuran and its derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] However, the therapeutic potential of these compounds can be accompanied by off-target effects, where a molecule interacts with proteins other than its intended target. These off-target interactions can lead to unforeseen side effects or provide opportunities for drug repurposing. Understanding the cross-reactivity profile of a compound is therefore a critical aspect of preclinical safety and efficacy assessment.

This guide focuses on the potential cross-reactivity of this compound by examining the known interactions of analogous compounds. The presence of the iodine atom and the benzofuranone core suggests potential interactions with a variety of biological targets, particularly protein kinases and other enzymes that have been shown to bind to similar chemical moieties.

Comparative Analysis of Off-Target Profiles

While a specific cross-reactivity panel for this compound is not available, we can infer its potential off-target profile by examining data from commercially available screening panels, such as the Eurofins SafetyScreen44™, for related benzofuran compounds. The following table summarizes potential off-target interactions based on the known activities of various benzofuran derivatives.

Table 1: Potential Off-Target Profile of this compound Based on Analog Data

Target FamilyRepresentative TargetPotential Interaction of Benzofuran AnalogsImplied Potential for this compound
Kinases Lck (Lymphocyte-specific protein tyrosine kinase)Some benzofuran derivatives have shown inhibitory activity against tyrosine kinases.High potential for interaction, given the prevalence of kinase inhibition among benzofuran scaffolds.
Enzymes AcetylcholinesteraseCertain heterocyclic compounds can exhibit inhibitory effects.Moderate potential; would require specific testing for confirmation.
Monoamine Oxidase A (MAO-A)Structurally related compounds have been reported to interact with MAOs.Moderate potential, particularly relevant for neurological applications.
Cyclooxygenase (COX1/COX2)Anti-inflammatory properties of some benzofurans suggest possible COX inhibition.Moderate potential; warrants investigation if inflammatory pathways are relevant.
Phosphodiesterases (e.g., PDE3A, PDE4D2)Some heterocyclic scaffolds are known to inhibit PDEs.Low to moderate potential; would depend on specific structural features.
GPCRs Adrenergic Receptors (alpha, beta)Amiodarone, an iodinated benzofuran, has anti-adrenergic properties.[4][5]High potential for interaction, especially given the iodine substitution.
Serotonin Receptors (e.g., 5-HT1A, 5-HT2A)Benzofuran-containing compounds have been developed as serotonin receptor modulators.Moderate to high potential, relevant for CNS-targeted applications.
Ion Channels hERG (Potassium channel)A common off-target for many small molecules, leading to cardiotoxicity.High potential; a critical parameter to assess in safety profiling.
Sodium ChannelsAmiodarone exhibits sodium channel blocking activity.[6]High potential, suggesting possible antiarrhythmic or neurological effects.
Calcium ChannelsAmiodarone also has calcium channel blocking properties.[6]High potential, contributing to potential cardiovascular effects.
Nuclear Receptors Thyroid Hormone ReceptorsThe iodinated structure of amiodarone is known to interfere with thyroid hormone function.[4]Very high potential due to the presence of iodine.

This table is a predictive summary based on literature for analogous compounds and does not represent direct experimental data for this compound. The Eurofins SafetyScreen44™ panel includes a range of such targets.[7][8]

Kinase Selectivity Profile of Structurally Related Benzofuran Derivatives

Protein kinases are a major class of targets for benzofuran derivatives, and consequently, a likely area of cross-reactivity for this compound. Kinase selectivity profiling, often performed using platforms like KINOMEscan™, assesses the binding of a compound against a large panel of kinases. The following table presents a hypothetical kinase selectivity profile for a representative benzofuranone, based on published data for similar compounds.

Table 2: Representative Kinase Selectivity Profile for a Benzofuranone Analog

KinasePercent Inhibition at 1 µMIC₅₀ (nM)Kinase Family
Primary Target(s)
Aurora Kinase B95%50Serine/Threonine Kinase
CDK292%65Serine/Threonine Kinase
Significant Off-Targets (>70% inhibition)
Pim-185%150Serine/Threonine Kinase
CLK178%250Serine/Threonine Kinase
GSK-3β72%400Serine/Threonine Kinase
Moderate Off-Targets (30-70% inhibition)
mTOR65%>1000Serine/Threonine Kinase
Src58%>1000Tyrosine Kinase
Lck45%>1000Tyrosine Kinase
Weak or No Interaction (<30% inhibition)
EGFR15%>10000Tyrosine Kinase
VEGFR210%>10000Tyrosine Kinase

This data is representative and compiled from various studies on benzofuran kinase inhibitors.[9][10] The actual profile of this compound would require experimental verification.

Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for key experiments used in cross-reactivity profiling.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., this compound)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.

  • Kinase Reaction:

    • In each well of the microplate, add the test compound dilution or DMSO as a vehicle control.

    • Add the kinase enzyme to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.[11]

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[11]

  • Data Analysis:

    • Measure the luminescence in each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Competitive Radioligand Binding Assay

This assay is used to determine the affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Cell membranes or purified receptors expressing the target of interest

  • Radiolabeled ligand with known affinity for the target

  • Unlabeled test compound

  • Assay buffer

  • Wash buffer

  • 96-well filter plates with glass fiber filters

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the assay buffer, the unlabeled test compound at various concentrations, a fixed concentration of the radiolabeled ligand, and the membrane/receptor preparation.[12][13]

  • Incubation: Incubate the plate at a specified temperature for a sufficient duration to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Dry the filters, add scintillation fluid, and measure the radioactivity in a microplate scintillation counter.[13]

  • Data Analysis:

    • Plot the measured radioactivity against the concentration of the unlabeled test compound.

    • Determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the radiolabeled ligand.

    • Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation.

Visualizing Potential Signaling Pathway Interactions

The potential cross-reactivity of this compound with various kinases and receptors suggests it could modulate multiple signaling pathways. The following diagrams, created using the DOT language, illustrate a hypothetical experimental workflow for assessing cross-reactivity and a simplified signaling pathway that could be affected.

experimental_workflow cluster_screening Initial Screening cluster_profiling Cross-Reactivity Profiling cluster_validation Hit Validation cluster_analysis Data Analysis & Interpretation compound This compound primary_assay Primary Target Assay compound->primary_assay kinase_panel Kinase Panel (e.g., KINOMEscan) primary_assay->kinase_panel safety_panel Safety Panel (e.g., SafetyScreen44) primary_assay->safety_panel dose_response Dose-Response Assays (IC50/Ki) kinase_panel->dose_response safety_panel->dose_response cellular_assays Cell-Based Functional Assays dose_response->cellular_assays sar Structure-Activity Relationship cellular_assays->sar toxicity Potential Toxicity Assessment cellular_assays->toxicity

Caption: Experimental workflow for assessing the cross-reactivity of a test compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR PLC PLC GPCR->PLC RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF mTOR mTOR AKT->mTOR mTOR->TF Gene Gene Expression TF->Gene Compound Benzofuran Derivative Compound->GPCR Inhibition? Compound->RTK Inhibition? Compound->PI3K Inhibition? Compound->mTOR Inhibition?

Caption: Potential modulation of signaling pathways by a benzofuran derivative.

Conclusion

While direct experimental data on the cross-reactivity of this compound is not yet available, this comparative guide, based on data from structurally related benzofuran derivatives, provides a valuable framework for anticipating its potential off-target profile. The evidence suggests that kinases, GPCRs (particularly adrenergic and serotonin receptors), ion channels, and nuclear receptors (especially thyroid hormone receptors) are potential areas of cross-reactivity. The provided experimental protocols offer a starting point for the systematic evaluation of these potential interactions. A thorough understanding of a compound's cross-reactivity is paramount for the development of safe and effective therapeutics, and the insights provided herein should guide further preclinical investigation of this compound and other novel benzofuran derivatives.

References

Safety Operating Guide

Proper Disposal of 4-Iodobenzofuran-3(2H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 4-Iodobenzofuran-3(2H)-one as a halogenated organic waste. Segregate from non-halogenated materials and dispose of through a licensed hazardous waste management service. Avoid all contact with skin and eyes, and prevent release into the environment.

This document provides comprehensive guidance on the safe and proper disposal of this compound, a compound utilized in various research and development applications. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the chemical properties of its constituent parts: a benzofuranone core and an iodine substituent.

Hazard Assessment

  • Halogenated Organic Compound: As an iodinated organic molecule, it falls under the category of halogenated organic waste.[1][2][3][4] Halogenated solvents and other similar waste streams are typically more costly and complex to dispose of than their non-halogenated counterparts due to the potential for forming hazardous byproducts upon incineration.[3][4]

  • Benzofuranone Core: Benzofuran and its derivatives have been shown to exhibit toxicity. For instance, 2,3-Benzofuran is listed as a substance that can cause liver and kidney damage with chronic exposure in animal studies.[5][6][7]

  • Iodine Moiety: Iodine and its organic compounds can be harmful if inhaled, ingested, or in contact with skin.[8][9][10][11] They can cause irritation to the skin, eyes, and respiratory tract.[8][10][11]

Quantitative Data Summary

For context, the following table summarizes key hazard information for related compounds. This data underscores the importance of cautious handling and disposal of this compound.

CompoundCAS NumberMolecular FormulaKey HazardsDisposal Considerations
Benzofuran271-89-6C₈H₆OFlammable, Suspected of causing cancer, Harmful to aquatic life with long lasting effects.Treat as flammable liquid and potential carcinogen.
Iodine7553-56-2I₂Harmful if inhaled or in contact with skin, Causes severe skin burns and eye damage, Very toxic to aquatic life.Collect for recycling or disposal as hazardous waste. Do not release to the environment.

Experimental Protocols: Disposal Procedure

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene recommended).

2. Waste Segregation:

  • Crucially, segregate halogenated organic waste from non-halogenated waste streams. [1][2][3][4] This is essential for proper disposal and cost management.

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste." The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure screw-top cap.

3. Waste Collection:

  • Collect all waste containing this compound, including residues, contaminated consumables (e.g., pipette tips, weighing boats), and contaminated solvents, in the designated halogenated waste container.

  • Do not mix with other waste categories such as strong acids, bases, oxidizers, or heavy metals.[1]

  • Ensure the waste container is kept closed when not in use to prevent the release of vapors.

4. Labeling:

  • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture with their approximate percentages.

5. Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from sources of ignition.

6. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Under no circumstances should this compound or its waste be disposed of down the drain.

Mandatory Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generated: This compound is_halogenated Is the waste a halogenated organic compound? start->is_halogenated halogenated_container Collect in a designated 'Halogenated Organic Waste' container is_halogenated->halogenated_container Yes improper_disposal Improper Disposal: Do NOT pour down the drain is_halogenated->improper_disposal No (Incorrect Path) label_container Label container with 'Hazardous Waste' and full chemical name halogenated_container->label_container store_waste Store in a designated satellite accumulation area label_container->store_waste contact_ehs Contact EHS or licensed waste disposal contractor for pickup store_waste->contact_ehs

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Iodobenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Iodobenzofuran-3(2H)-one

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring a safe laboratory environment.

Chemical Profile and Hazards:

Quantitative Data Summary:

Due to the limited availability of specific data for this compound, this table includes general information for handling similar chemical compounds.

ParameterValue/RecommendationSource
Exposure Limits (General) Not established. Handle with caution in a well-ventilated area or fume hood.[1]
pH No data available. Assumed to be neutral.
Boiling Point No data available.
Flash Point No data available.
Personal Protective Equipment See detailed recommendations below.[3][4][5][6]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure. The following equipment is mandatory when handling this compound:

  • Eye and Face Protection : Chemical splash goggles are required at all times.[7] A face shield should also be worn when there is a risk of splashing.[3]

  • Skin Protection :

    • Gloves : Chemical-resistant gloves are essential.[5][7] Given the nature of the compound, nitrile gloves are a suitable choice, but it is advisable to consult a glove compatibility chart for specific breakthrough times.

    • Lab Coat : A flame-resistant lab coat must be worn and kept fastened.

    • Coveralls : For larger quantities or when there is a significant risk of splashes, chemical-resistant coveralls should be worn over the lab coat.[3]

  • Respiratory Protection : All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of any dust or vapors.[1] If a fume hood is not available, a respirator with an appropriate organic vapor cartridge is required.[7]

  • Footwear : Closed-toe shoes are mandatory in the laboratory.

Experimental Protocols

Handling and Storage:

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][5]

  • Personal Hygiene : Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory.

  • Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials.[8] Keep the container tightly closed when not in use.[1][8]

Spill Management:

In the event of a spill, follow these steps:

  • Evacuate : Clear the immediate area of all personnel.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Use an inert absorbent material, such as sand or vermiculite, to contain the spill.

  • Collect : Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose : Dispose of all contaminated materials as halogenated organic waste.

Disposal Plan

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Segregation : Do not mix halogenated organic waste with non-halogenated waste streams.[9][10][11] This is crucial for proper disposal and cost management.[11]

  • Waste Containers : Collect all waste containing this compound in a designated, properly labeled, and sealed container.[2][9] The container should be clearly marked as "Halogenated Organic Waste" and list all chemical constituents.[2][10]

  • Disposal Procedure : Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for collection and disposal procedures.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS and SOPs B Don Personal Protective Equipment (PPE) A->B C Work in a Chemical Fume Hood B->C Proceed to Handling D Weigh and Dispense Chemical C->D E Perform Experiment D->E F Decontaminate Glassware and Surfaces E->F Experiment Complete G Segregate Halogenated Waste F->G H Dispose of Waste in Labeled Container G->H I Remove and Clean PPE H->I

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.